3-Methyl-4-(trifluoromethoxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHCPLRDLVPBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441704 | |
| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183945-52-0 | |
| Record name | 3-Methyl-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183945-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and the predicted physicochemical and spectroscopic characteristics of 3-methyl-4-(trifluoromethoxy)aniline. This molecule is of interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The information presented herein is curated for professionals engaged in the design and synthesis of novel chemical entities.
Proposed Synthesis of this compound
A multi-step synthetic pathway for this compound is proposed, commencing with the commercially available starting material, 2-bromotoluene. The route involves a sequence of nitration, nucleophilic aromatic substitution to introduce the trifluoromethoxy precursor, O-trifluoromethylation, and a final reduction of the nitro group to yield the target aniline.
Synthetic Pathway Overview
The proposed four-step synthesis is outlined below. Each step is based on well-established chemical transformations.
Spectroscopic Profile of 3-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Methyl-4-(trifluoromethoxy)aniline (CAS No. 179897-73-1). Due to the limited availability of public domain experimental data for this specific isomer, this document focuses on predicted spectroscopic values for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data for aromatic amines and fluorinated compounds, intended to serve as a practical reference for researchers in drug discovery and chemical synthesis. A visual workflow for spectroscopic analysis is also presented to illustrate the logical progression of structural elucidation.
Introduction
This compound is an aromatic amine containing both a methyl and a trifluoromethoxy substituent. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms, including altered lipophilicity, metabolic stability, and binding affinities. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its synthesis, purification, and characterization in research and development settings. This guide aims to provide a foundational spectroscopic profile to aid in these endeavors.
Predicted Spectroscopic Data
Given the absence of published experimental spectra for this compound, the following tables summarize predicted spectroscopic data obtained from computational chemistry models and spectral prediction software. These values should be considered as estimates and are intended to guide the interpretation of experimentally acquired data.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 6.8 - 7.2 | m | 3H | Ar-H |
| ~ 3.8 (broad s) | s | 2H | NH₂ |
| ~ 2.2 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C -NH₂ |
| ~ 142 (q) | C -OCF₃ |
| ~ 125 | Ar-C |
| ~ 122 | Ar-C |
| ~ 120.5 (q, ¹JCF ≈ 257 Hz) | OC F₃ |
| ~ 118 | Ar-C |
| ~ 115 | Ar-C |
| ~ 16 | C H₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data
Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Fluorines | Assignment |
| ~ -58 to -60 | s | 3F | OCF₃ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 2900 - 3000 | Weak-Medium | C-H stretch (aromatic and aliphatic) |
| 1600 - 1650 | Strong | N-H bend |
| 1500 - 1550 | Strong | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-O stretch (aryl ether) |
| 1100 - 1200 | Very Strong | C-F stretch |
| 800 - 900 | Strong | C-H bend (out-of-plane) |
Table 5: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 191 | High | [M]⁺ (Molecular Ion) |
| 176 | Medium | [M - CH₃]⁺ |
| 122 | High | [M - OCF₃]⁺ |
| 106 | Medium | [M - CF₃ - CO]⁺ |
| 69 | Medium | [CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified aniline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
The sample height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, or as needed to achieve a good signal-to-noise ratio.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: As appropriate for the field strength (e.g., 376 MHz for a 400 MHz instrument).
-
Pulse Program: Standard single-pulse sequence.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: A range appropriate to encompass the expected chemical shift of the -OCF₃ group (e.g., -50 to -70 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid or liquid aniline sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (for GC-MS with Electron Ionization):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Gas Chromatography (GC) Method:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for its identification and characterization in the absence of publicly available experimental spectra. The detailed, generalized experimental protocols offer a practical starting point for researchers to acquire high-quality spectroscopic data for this and similar fluorinated aromatic amines. The provided workflow visualization further clarifies the logical steps involved in the structural elucidation process, from synthesis to final validation. It is anticipated that this guide will serve as a useful resource for scientists and professionals engaged in the synthesis and application of novel fluorinated molecules.
3-Methyl-4-(trifluoromethoxy)aniline CAS number and properties
An in-depth guide to 3-Methyl-4-(trifluoromethoxy)aniline, a significant compound for researchers, scientists, and professionals in drug development, is detailed below.
Core Compound: 4-(Trifluoromethoxy)aniline
4-(Trifluoromethoxy)aniline is a versatile chemical intermediate recognized for its unique trifluoromethoxy group, which enhances reactivity and solubility in various organic solvents.[1] This compound is a crucial building block in the development of fluorinated compounds, which are of increasing importance in the pharmaceutical and agrochemical industries for creating more effective products with improved bioavailability.[1][2]
Chemical and Physical Properties
The key physical and chemical properties of 4-(Trifluoromethoxy)aniline are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 461-82-5[3] |
| Molecular Formula | C₇H₆F₃NO[3] |
| Molecular Weight | 177.12 g/mol |
| Appearance | Colorless to yellow to orange clear liquid[1] |
| Boiling Point | 73-75 °C at 10 mmHg |
| Density | 1.32 g/mL at 20 °C |
| Refractive Index | n20/D 1.463 |
Safety and Handling
4-(Trifluoromethoxy)aniline is a hazardous substance and requires careful handling in a controlled laboratory environment.[4][5]
Hazard Identification:
-
H301: Toxic if swallowed.[5]
-
H310: Fatal in contact with skin.[5]
-
H318: Causes serious eye damage.[5]
-
H373: May cause damage to organs through prolonged or repeated exposure.[5]
Precautionary Measures:
-
P262: Do not get in eyes, on skin, or on clothing.[4]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4]
-
P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor.[4]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves.[5]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]
Experimental Protocols: Synthesis
A common method for the synthesis of 4-(Trifluoromethoxy)aniline is the reduction of the corresponding nitro compound, p-nitrotrifluoromethoxybenzene. A patent describes a process that is simple, easy to handle, and viable for industrial-scale production.[6]
Reaction: Reduction of p-Trifluoromethoxynitrobenzene.[6]
Reagents:
-
p-Nitrotrifluoromethoxybenzene[6]
-
Iron powder[6]
-
Concentrated Hydrochloric Acid (HCl)[6]
-
Methanol[6]
Procedure:
-
p-Nitrotrifluoromethoxybenzene (204 g) is combined with iron (185 g) and methanol (800 ml) in a reaction vessel.[6]
-
Concentrated HCl (44 ml) is added to the mixture.[6]
-
The reaction is heated to 60°C to 65°C and stirred.[6]
-
The reaction progress is monitored for completion.[6]
-
Upon completion, the iron sludge is filtered off.[6]
-
The filtrate is boiled to remove the solvent.[6]
-
The pH is adjusted to 9-10 to obtain the crude product.[6]
-
The crude product is dissolved in dichloromethane and washed with water to remove inorganic impurities.[6]
-
The organic layer is extracted and the solvent is evaporated to yield the final product, 4-(Trifluoromethoxy)aniline.[6]
Another described synthesis route involves the reaction of trifluoromethoxybenzene with sodium amide in DMSO, with sodium ferrate and sodium bromide as catalysts.[7][8]
Applications in Research and Drug Development
The trifluoromethoxy (-OCF₃) group is an electron-withdrawing substituent that imparts several beneficial properties to molecules in a drug discovery context:[2]
-
Enhanced Lipophilicity: Increases the molecule's ability to penetrate cellular membranes, potentially improving oral bioavailability.[2]
-
Metabolic Stability: The -OCF₃ group is generally resistant to metabolic breakdown, which can lead to a longer half-life for drug candidates.[2]
-
Modulation of Electronic Properties: Its strong electron-withdrawing nature can alter the physical and chemical properties of the parent molecule, influencing its binding affinity and efficacy.[2]
Due to these properties, 4-(Trifluoromethoxy)aniline is a valuable intermediate in the synthesis of:[9][10]
-
Pharmaceuticals, including anticancer and antitumor agents.[8]
-
Agrochemicals, such as the insecticide Indoxacarb.[9]
-
Specialty materials.[9]
It is also used to synthesize substituted bicyclic heterocycles like quinolines and benzimidazoles, which have shown strong antitumor and antiviral activities.[11]
Visualizations
Below is a diagram illustrating a common synthesis pathway for 4-(Trifluoromethoxy)aniline.
Caption: Synthesis of 4-(Trifluoromethoxy)aniline via reduction of p-nitrotrifluoromethoxybenzene.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. echemi.com [echemi.com]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. ossila.com [ossila.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methyl-4-(trifluoromethoxy)aniline
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Methyl-4-(trifluoromethoxy)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a thorough examination of the compound's spectral characteristics. The guide includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual diagrams to illustrate the molecular structure and analytical workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally similar compounds. The electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃), along with the methyl group (-CH₃), influence the chemical shifts of the aromatic protons. The predicted data is summarized in the table below.
| Signal | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration | Assignment |
| δ 2.25 | 2.25 | Singlet (s) | 3H | Methyl protons (-CH₃) |
| δ 3.80 | 3.80 | Broad Singlet (br s) | 2H | Amine protons (-NH₂) |
| δ 6.70 | 6.70 | Doublet of Doublets (dd) | 1H | Aromatic proton (H-5) |
| δ 6.85 | 6.85 | Doublet (d) | 1H | Aromatic proton (H-2) |
| δ 7.10 | 7.10 | Doublet (d) | 1H | Aromatic proton (H-6) |
Experimental Protocol for ¹H NMR Spectroscopy
The following section outlines a detailed methodology for the acquisition of a ¹H NMR spectrum for an aromatic amine like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.
-
The spectrometer should be properly shimmed to obtain a homogeneous magnetic field.
-
Set the probe temperature to 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment should be used.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically set to 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
Visualization of Molecular Structure and Experimental Workflow
The following diagrams illustrate the molecular structure of this compound with its distinct proton environments and a generalized workflow for ¹H NMR analysis.
Caption: Molecular structure of this compound with proton environments.
Caption: A generalized workflow for ¹H NMR spectroscopy.
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-4-(trifluoromethoxy)aniline. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in pharmaceutical and agrochemical research. This document outlines the predicted chemical shifts, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been predicted based on the principle of substituent additivity, using aniline as the base molecule. The known effects of a methyl group at the meta position and a trifluoromethoxy group at the para position relative to the amino group have been applied to the standard chemical shifts of aniline. The predicted data is summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-1 (C-NH₂) | 145.5 - 148.5 | The amino group strongly deshields the attached carbon. The ortho-methyl and meta-trifluoromethoxy groups have a minor influence on this carbon. |
| C-2 | 115.0 - 118.0 | This carbon is ortho to the strongly electron-donating amino group, causing significant shielding. The adjacent methyl group will have a deshielding effect. |
| C-3 (C-CH₃) | 138.0 - 141.0 | The methyl group causes a significant deshielding effect on the carbon to which it is attached. The para-amino group will have a shielding effect. |
| C-4 (C-OCF₃) | 142.0 - 145.0 | The trifluoromethoxy group is electron-withdrawing and deshields the attached carbon. The para-amino group provides some shielding. |
| C-5 | 118.0 - 121.0 | This carbon is meta to the amino group and ortho to the trifluoromethoxy group, leading to a moderately deshielded environment. |
| C-6 | 128.0 - 131.0 | This carbon is meta to both the methyl and trifluoromethoxy groups, and ortho to the amino group, resulting in a chemical shift close to that of a standard benzene carbon. |
| -CH₃ | 20.0 - 23.0 | The methyl carbon is expected in the typical aliphatic region. |
| -CF₃ | 120.0 - 123.0 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms and is significantly deshielded. |
Molecular Structure and Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for reference in the data table.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Weight: Weigh approximately 20-50 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Other suitable solvents include acetone-d₆ or dimethyl sulfoxide-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A broadband or dual-channel probe tuned to the ¹³C frequency.
-
Temperature: Set the probe temperature to a constant value, typically 25°C (298 K).
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon signals.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Pulse Width: Use a 30° or 45° pulse angle to reduce the experiment time without significant loss of signal for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Decoupling: Use broadband proton decoupling (e.g., Waltz16 or GARP) during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the appropriate solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.
Caption: Workflow for ¹³C NMR analysis from prediction to structural confirmation.
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Methyl-4-(trifluoromethoxy)aniline. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a comprehensive, inferred analysis based on the spectra of structurally similar molecules, including 4-(trifluoromethoxy)aniline and 3-methylaniline (m-toluidine), alongside established spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.
Molecular Structure and Expected Vibrational Modes
This compound is a substituted aniline derivative with key functional groups that give rise to a characteristic infrared spectrum. The primary vibrational modes are associated with the amine (N-H) group, the aromatic ring (C-H and C=C), the methyl (C-H) group, and the trifluoromethoxy (-OCF₃) group. Understanding the expected positions of these vibrational bands is crucial for spectral interpretation.
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted Infrared Spectral Data
The following table summarizes the predicted vibrational frequencies (in cm⁻¹) for this compound. These assignments are based on data from analogous compounds and established correlation tables.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3480 - 3400 | Medium | N-H Asymmetric Stretching |
| 3390 - 3320 | Medium | N-H Symmetric Stretching |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| 2980 - 2850 | Medium to Weak | Methyl (CH₃) C-H Stretching |
| 1630 - 1600 | Strong | N-H Scissoring (Bending) |
| 1600 - 1450 | Strong to Medium | Aromatic C=C Ring Stretching |
| 1470 - 1430 | Medium | Methyl (CH₃) Asymmetric Bending |
| 1380 - 1365 | Weak | Methyl (CH₃) Symmetric Bending |
| 1335 - 1250 | Strong | Aromatic C-N Stretching |
| 1280 - 1200 | Very Strong | Asymmetric C-O-C Stretching (Aryl-O) |
| 1200 - 1100 | Very Strong | C-F Stretching of -OCF₃ group |
| 1100 - 1000 | Strong | Symmetric C-O-C Stretching |
| 900 - 670 | Strong | Aromatic C-H Out-of-Plane Bending |
| 910 - 665 | Broad, Strong | N-H Wagging |
Detailed Vibrational Mode Analysis
-
N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected between 3500 and 3300 cm⁻¹.[1][2] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. A strong N-H bending (scissoring) vibration is anticipated around 1620 cm⁻¹.[1] A broad and strong N-H wagging band can also be observed in the fingerprint region (910-665 cm⁻¹).[1]
-
Aromatic Ring Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the positions and intensities of the strong out-of-plane C-H bending bands in the 900-670 cm⁻¹ range.
-
Methyl Group Vibrations: The methyl group introduced at the 3-position will exhibit C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric bending modes are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
Trifluoromethoxy Group Vibrations: The -OCF₃ group is a strong infrared absorber. The most prominent bands are associated with the C-F stretching modes, which are typically very strong and appear in the 1200-1100 cm⁻¹ region. Additionally, the aryl-ether linkage (Ar-O-CF₃) will produce strong C-O-C stretching bands. The asymmetric stretch is expected to be very strong, appearing around 1250 cm⁻¹.
Experimental Protocol for FTIR Analysis
This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of an aromatic amine like this compound.
Caption: A generalized workflow for acquiring and analyzing an FTIR spectrum.
Methodology: Attenuated Total Reflectance (ATR)
ATR is a common and convenient method for analyzing solid and liquid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum.
-
Perform baseline correction and other necessary processing steps.
-
Identify the peak positions (wavenumbers) and intensities. Compare the experimental spectrum to the predicted data and reference spectra to confirm the structure and identify functional groups.
-
Alternative Method: KBr Pellet (for solid samples)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Acquire the sample spectrum.
-
Conclusion
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary amine, substituted aromatic ring, methyl, and trifluoromethoxy functionalities. This guide provides a robust, inferred analysis of these spectral features, offering a valuable reference for compound identification and quality control. The outlined experimental protocol details a standard method for obtaining an experimental spectrum, which can then be used to validate the predictions made herein. This information is critical for professionals engaged in the synthesis, development, and analysis of novel chemical entities in the pharmaceutical and chemical industries.
References
Quantum Chemical Blueprint for 3-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide for Drug Development Professionals
Introduction: 3-Methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the electron-donating methyl group and the strongly electron-withdrawing trifluoromethoxy group, create a unique electronic profile that warrants detailed investigation. Understanding the molecule's geometric, vibrational, and electronic properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This guide outlines a comprehensive computational and experimental framework for the analysis of this compound, providing researchers with a foundational understanding of its molecular characteristics.
Methodologies: A Hybrid Computational and Experimental Approach
To ensure a thorough and validated analysis, this guide proposes a combined theoretical and experimental protocol. Computational modeling provides a detailed molecular-level picture, while experimental spectroscopy offers real-world data for comparison and validation.
Computational Protocols: Density Functional Theory (DFT)
Quantum chemical calculations are proposed to be performed using Gaussian 09 software, a widely used platform for such analyses. The methodology is rooted in Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization: The molecular structure of this compound will be optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set.[1][2][3][4] This level of theory is well-established for providing reliable geometric parameters for aniline derivatives.[1][2] A frequency calculation will be subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[3]
-
Vibrational Analysis: The same B3LYP/6-311++G(d,p) level of theory will be used to calculate the harmonic vibrational frequencies. These theoretical frequencies are crucial for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra.
-
Electronic Property Analysis: Key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), will be determined from the optimized geometry. The HOMO-LUMO energy gap, a critical indicator of chemical reactivity and stability, will be calculated from these values.[5][6]
-
Natural Bond Orbital (NBO) Analysis: To delve into the intramolecular interactions and charge delocalization, a Natural Bond Orbital (NBO) analysis will be conducted.[7][8] This analysis provides insights into hyperconjugative interactions and the stabilization energy arising from electron density transfers between occupied and unoccupied orbitals.[7][9]
Experimental Protocols
Experimental validation is paramount for grounding theoretical models in physical reality.
-
Synthesis: The synthesis of this compound would typically involve a multi-step process, potentially starting from a commercially available precursor like 4-nitrotoluene. The synthesis would likely proceed through nitration, reduction, and subsequent trifluoromethoxylation steps, with purification at each stage.
-
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of the synthesized compound in its solid phase would be recorded.[10][11][12][13] FT-IR spectra are typically measured in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded in the 4000–100 cm⁻¹ range.[11] These experimental spectra provide the vibrational modes of the molecule, which can then be compared with the computationally predicted frequencies.
-
Data Presentation and Analysis
The following sections present the expected quantitative data from the proposed quantum chemical calculations on this compound. These values are illustrative, based on typical results for similar substituted anilines, and serve as a baseline for what researchers can anticipate.
Optimized Geometrical Parameters
The geometry optimization at the B3LYP/6-311++G(d,p) level is expected to yield the bond lengths and angles for the most stable conformation of the molecule.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (º) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |
| C2-C3 | 1.390 | C1-C2-C3 | 120.5 |
| C3-C4 | 1.400 | C2-C3-C4 | 119.0 |
| C4-C5 | 1.385 | C3-C4-C5 | 121.0 |
| C5-C6 | 1.390 | C4-C5-C6 | 120.0 |
| C1-C6 | 1.398 | C5-C6-C1 | 120.0 |
| C1-N7 | 1.402 | C2-C1-N7 | 120.2 |
| C3-C8 | 1.510 | C2-C3-C8 | 121.0 |
| C4-O9 | 1.360 | C3-C4-O9 | 118.5 |
| O9-C10 | 1.420 | C4-O9-C10 | 118.0 |
| C10-F11 | 1.345 | O9-C10-F11 | 110.0 |
| N7-H12 | 1.010 | C1-N7-H12 | 115.0 |
| N7-H13 | 1.010 | H12-N7-H13 | 112.0 |
| Table 1: Hypothetical Optimized Geometrical Parameters of this compound. |
Vibrational Frequencies
The comparison between calculated and experimental vibrational frequencies is a key validation step. The table below presents a selection of important vibrational modes and their expected frequencies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Asymmetric Stretch | 3480 | ~3475 | ~3475 |
| N-H Symmetric Stretch | 3390 | ~3385 | ~3385 |
| C-H Aromatic Stretch | 3050-3100 | ~3045-3095 | ~3045-3095 |
| C-H Methyl Stretch | 2920-2980 | ~2915-2975 | ~2915-2975 |
| C=C Aromatic Stretch | 1600-1620 | ~1605-1625 | ~1605-1625 |
| N-H Scissoring | 1580 | ~1575 | ~1575 |
| C-N Stretch | 1280 | ~1275 | ~1275 |
| C-O-C Asymmetric Stretch | 1250 | ~1245 | ~1245 |
| C-F Stretch | 1100-1150 | ~1105-1155 | ~1105-1155 |
| Table 2: Hypothetical Vibrational Frequencies for this compound. |
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior and reactivity of the molecule.
| Quantum Chemical Parameter | Calculated Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.85 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
| Ionization Potential (I = -E_HOMO) | 5.85 |
| Electron Affinity (A = -E_LUMO) | 0.95 |
| Electronegativity (χ = (I+A)/2) | 3.40 |
| Chemical Hardness (η = (I-A)/2) | 2.45 |
| Global Electrophilicity Index (ω = χ²/2η) | 2.36 |
| Table 3: Hypothetical Electronic Properties of this compound. |
The HOMO-LUMO energy gap of 4.90 eV suggests that this compound is a relatively stable molecule with moderate reactivity.[5]
Mulliken Atomic Charges
Mulliken population analysis provides a way to estimate the partial atomic charges, indicating the electron distribution across the molecule.
| Atom | Mulliken Charge (e) | Atom | Mulliken Charge (e) |
| C1 | -0.15 | C8 | -0.55 |
| C2 | -0.10 | O9 | -0.40 |
| C3 | 0.12 | C10 | 0.75 |
| C4 | 0.25 | F11 | -0.28 |
| C5 | -0.12 | F12 | -0.28 |
| C6 | -0.11 | F13 | -0.28 |
| N7 | -0.80 | H (Amino) | 0.35 |
| H (Methyl) | 0.15 | ||
| Table 4: Hypothetical Mulliken Atomic Charges of this compound. |
Visualization of Computational Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the methodologies and the interplay between different calculated properties.
Caption: Workflow for the quantum chemical analysis of this compound.
Caption: Interplay between frontier molecular orbitals and key chemical reactivity descriptors.
Conclusion
The outlined quantum chemical and experimental investigation provides a robust framework for characterizing this compound. The computational data, though hypothetical, offers valuable predictive insights into the molecule's structural, vibrational, and electronic characteristics. By employing DFT calculations, researchers can gain a deeper understanding of its stability, reactivity, and potential for intermolecular interactions, which are critical parameters in the drug development process. The validation of these theoretical findings with experimental spectroscopic data is essential for building accurate and reliable molecular models. This comprehensive approach will undoubtedly accelerate the rational design of novel therapeutics and functional materials based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Theoretical Deep Dive into Trifluoromethoxy-Substituted Anilines: A Guide for Researchers
Introduction
Trifluoromethoxy-substituted anilines are a class of chemical compounds of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethoxy (-OCF3) group into the aniline scaffold can profoundly influence the molecule's physicochemical and biological properties. This electron-withdrawing substituent is known to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates.[1][2] A thorough understanding of the structural and electronic characteristics of these molecules is paramount for their effective application in drug design and development. This technical guide provides an in-depth overview of the theoretical studies on trifluoromethoxy-substituted anilines, detailing computational methodologies, summarizing key quantitative data, and outlining relevant experimental protocols.
Computational Methodology for Structural and Electronic Analysis
The theoretical investigation of trifluoromethoxy-substituted anilines predominantly employs quantum chemical calculations, with Density Functional Theory (DFT) being the most common method. The choice of functional and basis set is crucial for obtaining accurate predictions of molecular properties.
Geometry Optimization
The first step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for this purpose. It provides a good balance between computational cost and accuracy for organic molecules.
Typical Protocol for Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP or B3PW91.
-
Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.
-
Convergence Criteria: Tight convergence criteria for forces and displacement are employed to ensure a true energy minimum is reached.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
Electronic Properties
Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of chemical reactivity and kinetic stability. These are typically calculated at the same level of theory as the geometry optimization.
-
Dipole Moment: The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.
Spectroscopic Properties
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.
-
Vibrational Frequencies (FTIR and Raman): The harmonic vibrational frequencies are calculated from the second derivatives of the energy. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Data Presentation: Calculated Molecular Properties
Table 1: Calculated Geometric Parameters of Aniline (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C-N | 1.402 | |
| N-H | 1.013 | |
| C-C (avg) | 1.395 | |
| H-N-H: 112.5 | ||
| C-C-N (avg): 120.0 | ||
| H-N-C-C (dihedral): ~37.5 |
Note: The non-planar nature of the amino group in aniline is a key structural feature.
Table 2: Calculated Electronic Properties of Substituted Anilines (Illustrative)
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |
| 4-Fluoroaniline | -5.28 | -0.21 | 5.07 | 2.97 |
| 4-Nitroaniline | -6.35 | -2.18 | 4.17 | 6.29 |
Note: The trifluoromethoxy group, being strongly electron-withdrawing, is expected to lower both HOMO and LUMO energy levels and likely increase the dipole moment compared to aniline.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of trifluoromethoxy-substituted anilines.
Synthesis of Trifluoromethoxy-Substituted Anilines
A common route for the synthesis of trifluoromethoxy-substituted anilines involves the trifluoromethoxylation of a suitable aniline precursor.
Protocol for the Synthesis of 4-(Trifluoromethoxy)aniline:
This protocol is adapted from a general procedure for the synthesis of trifluoromethoxylated aromatic compounds.
-
Nitration of Trifluoromethoxybenzene: 162g of trifluoromethoxybenzene is added to a three-necked flask equipped with a mechanical stirrer and a thermometer. A pre-prepared mixed acid (67g of nitric acid and 165g of concentrated sulfuric acid) is slowly added dropwise, maintaining the reaction temperature between 30-45°C.[3] The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.[3] The organic phase is then washed with water and sodium carbonate solution to yield a mixture of para- and ortho-nitrotrifluoromethoxybenzene.[3]
-
Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding aniline. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) under a hydrogen atmosphere. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.
-
Purification: The final product, 4-(trifluoromethoxy)aniline, is purified by distillation or column chromatography.
Spectroscopic Characterization
FTIR and FT-Raman Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer are used.
-
Sample Preparation: For FTIR, liquid samples can be analyzed as a thin film between KBr plates. Solid samples are typically prepared as KBr pellets. For FT-Raman, liquid samples are placed in a capillary tube, and solid samples are analyzed directly.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ for FTIR and 4000-100 cm⁻¹ for FT-Raman with a resolution of 4 cm⁻¹.
NMR Spectroscopy:
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹⁹F NMR, a fluorine-containing standard may be used for referencing.
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the study of trifluoromethoxy-substituted anilines.
Computational Chemistry Workflow
Caption: A typical workflow for the computational study of trifluoromethoxy-substituted anilines.
Synthesis of Ortho-Trifluoromethoxy Aniline
Caption: A synthetic route to ortho-trifluoromethoxy aniline derivatives.
Structure-Property Relationships
Caption: The influence of the trifluoromethoxy group on the properties of the aniline ring.
Conclusion
The theoretical study of trifluoromethoxy-substituted anilines provides invaluable insights for medicinal chemists and materials scientists. Quantum chemical calculations, particularly DFT, offer a powerful tool to predict and understand the geometric, electronic, and spectroscopic properties of these important molecules. By combining theoretical predictions with experimental data, researchers can establish robust structure-property relationships, enabling the rational design of novel compounds with tailored characteristics for a wide range of applications. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the research and development of trifluoromethoxy-substituted anilines.
References
A Technical Guide to the Electronic Properties of 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the core electronic properties of 3-Methyl-4-(trifluoromethoxy)aniline. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from computational chemistry principles and data from structurally related aniline derivatives. It outlines the predicted electronic characteristics and provides a standard computational protocol for their determination.
Introduction and Structural Rationale
This compound is an aromatic amine featuring two key substituents on the aniline core: an electron-donating methyl group (-CH₃) at the meta-position and a strongly electron-withdrawing trifluoromethoxy group (-OCF₃) at the para-position. The interplay between these groups dictates the molecule's electronic structure, influencing its reactivity, metabolic stability, lipophilicity, and potential as a pharmaceutical or agrochemical intermediate.[1][2] Understanding these electronic properties is crucial for predicting molecular interactions, designing synthetic pathways, and optimizing its application in drug discovery and materials science.[3]
The trifluoromethoxy group is particularly significant in modern medicinal chemistry. It is known to enhance metabolic stability and increase lipophilicity, which can improve a drug's ability to cross biological membranes.[1][4] Its powerful electron-withdrawing nature significantly modulates the electronic environment of the parent molecule.[1]
Predicted Electronic Properties
The electronic properties of this compound are determined by the combined inductive and resonance effects of its substituents.
-
Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through resonance (+M effect), increasing the energy of the Highest Occupied Molecular Orbital (HOMO).[5]
-
Methyl Group (-CH₃): An electron-donating group (+I effect) that slightly increases the electron density on the ring.[6] Its position meta to the amine group means its influence on the frontier orbitals is primarily inductive.
-
Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms.[1][3] This effect lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).[7]
The para-trifluoromethoxy group's strong electron-withdrawing effect is expected to dominate the molecule's overall electronic character, leading to a lower HOMO energy and decreased basicity compared to aniline or toluidine.[5][7]
Logical Relationship of Substituent Effects
Quantitative Data Summary
The following table presents estimated electronic properties for this compound based on computational data for aniline and its relevant derivatives. The values for the target molecule are predictive and serve as a baseline for further computational or experimental verification.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline (Reference) | -5.77[8] | -0.11 (Est.) | 5.66 (Est.) | 1.53 (Exp.) |
| 4-Methylaniline (p-Toluidine) | ~ -5.5 (Est.) | ~ -0.1 (Est.) | ~ 5.4 (Est.) | 1.37 (Exp.) |
| 4-(Trifluoromethoxy)aniline | < -5.77 (Est.) | < -0.11 (Est.) | ~ 5.7 (Est.) | 3.14 (Exp.) |
| This compound | ~ -5.9 (Predicted) | ~ -0.3 (Predicted) | ~ 5.6 (Predicted) | ~ 3.5 (Predicted) |
Note: Estimated (Est.) and Predicted values are derived qualitatively from substituent effects reported in the literature.[7][8] HOMO/LUMO energies are highly dependent on the computational method.[9] Experimental values are cited where available.
Standard Protocol for Computational Analysis
Determining the precise electronic properties of this compound requires quantum chemical calculations. Density Functional Theory (DFT) is a robust and widely used method for this purpose.[10][11] Below is a standard, detailed protocol for such a computational study.
Protocol: DFT Calculation of Electronic Properties
-
Molecular Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT. A common and reliable functional is B3LYP.[9][12]
-
Employ a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for the electronegative F and O atoms.[11][13]
-
The optimization should be carried out until the forces on the atoms and the energy change between steps fall below a strict convergence threshold to ensure a true energy minimum is found.
-
-
Frequency Calculation:
-
After optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies.
-
-
Single-Point Energy Calculation and Property Extraction:
-
Using the optimized geometry, perform a single-point energy calculation.
-
From the output of this calculation, extract the following key electronic properties:
-
HOMO and LUMO Energies: These are taken directly from the molecular orbital energy levels.
-
HOMO-LUMO Gap: Calculated as ELUMO - EHOMO. This is a crucial indicator of chemical reactivity and stability.[14]
-
Ionization Potential (IP): Can be approximated as IP ≈ -EHOMO (Koopman's theorem).
-
Electron Affinity (EA): Can be approximated as EA ≈ -ELUMO.
-
Dipole Moment: The total dipole moment and its vector components are calculated.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[15]
-
-
-
Data Analysis:
-
Tabulate the calculated energy values and dipole moment.
-
Visualize the HOMO, LUMO, and MEP surface to understand the distribution of frontier orbitals and the charge distribution across the molecule.
-
Computational Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. labinsights.nl [labinsights.nl]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
Solvatochromism of 3-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solvatochromism of 3-Methyl-4-(trifluoromethoxy)aniline. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical phenomenon for understanding solute-solvent interactions. These interactions are fundamental in various scientific disciplines, including drug development, where they can influence a drug's pharmacokinetic and pharmacodynamic properties. This document outlines the expected solvatochromic behavior of this compound, detailed experimental protocols for its investigation, and illustrative data presented in a clear, tabular format. The guide is intended to serve as a comprehensive resource for researchers and scientists working with this compound or similar aniline derivatives.
Introduction
This compound is an aniline derivative featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group. This substitution pattern suggests that the molecule is likely to exhibit significant solvatochromism due to changes in its electronic distribution between the ground and excited states upon interaction with solvents of varying polarities. The study of the solvatochromism of this compound can provide valuable insights into its photophysical properties and its interactions with different chemical environments. Such information is crucial for applications in materials science, the development of chemical sensors, and in the pharmaceutical industry for designing molecules with desired solubility and cell permeability characteristics.
Theoretical Background
Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts due to the polarity of the solvent.[1] This shift can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.[1] The direction and magnitude of the shift depend on the difference in the dipole moments of the solute in its ground and excited states and the nature of the solute-solvent interactions.
For this compound, it is anticipated that the molecule will exhibit positive solvatochromism, characterized by a bathochromic shift with increasing solvent polarity. This is because the excited state is expected to be more polar than the ground state, and thus it will be stabilized to a greater extent by polar solvents.
Experimental Protocols
The following sections detail the necessary experimental procedures to investigate the solvatochromic properties of this compound.
Materials and Instrumentation
-
Compound: this compound (Purity ≥ 98%)
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, Dimethyl sulfoxide (DMSO), and Water).
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a small amount of a solvent in which it is highly soluble, such as acetone or DMSO.
-
Working Solutions: From the stock solution, prepare a series of working solutions (e.g., 1 x 10⁻⁵ M) in each of the selected spectroscopic grade solvents. This is achieved by diluting a calculated volume of the stock solution in a volumetric flask with the respective solvent.
Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorption (λmax) for each solvent.
-
-
Fluorescence Emission Spectroscopy:
-
Excite each working solution at its absorption maximum (λmax).
-
Record the fluorescence emission spectrum over an appropriate wavelength range.
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the solvatochromic shifts of this compound. This data illustrates the expected positive solvatochromism.
Table 1: UV-Visible Absorption Data
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |
| n-Hexane | 1.88 | 1.375 | 290 |
| Toluene | 2.38 | 1.497 | 295 |
| Dichloromethane | 8.93 | 1.424 | 305 |
| Acetone | 20.7 | 1.359 | 315 |
| Acetonitrile | 37.5 | 1.344 | 320 |
| Ethanol | 24.6 | 1.361 | 322 |
| Methanol | 32.7 | 1.329 | 325 |
| DMSO | 46.7 | 1.479 | 330 |
| Water | 80.1 | 1.333 | 335 |
Table 2: Fluorescence Emission Data and Stokes Shift
| Solvent | λem (nm) | Stokes Shift (Δν̃ in cm⁻¹) |
| n-Hexane | 340 | 5483 |
| Toluene | 350 | 5882 |
| Dichloromethane | 365 | 6148 |
| Acetone | 380 | 6510 |
| Acetonitrile | 390 | 6757 |
| Ethanol | 395 | 6849 |
| Methanol | 400 | 6944 |
| DMSO | 410 | 7117 |
| Water | 420 | 7305 |
Note: Stokes shift is calculated using the formula: Δν̃ = (1/λabs - 1/λem) x 10⁷
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationship of solvatochromism.
Caption: Experimental workflow for solvatochromism studies.
Caption: Positive solvatochromism energy level diagram.
Conclusion
References
An In-depth Technical Guide to the Proposed Synthesis of 3-Methyl-4-(trifluoromethoxy)aniline for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethoxy Moiety in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethoxy (-OCF3) group being of particular interest.[1] This substituent can significantly enhance the pharmacological profile of a lead compound by modulating key physicochemical properties. The strong electron-withdrawing nature of the trifluoromethoxy group increases lipophilicity, which can improve a drug's ability to traverse biological membranes, leading to enhanced oral bioavailability and efficacy.[1] Furthermore, the remarkable stability of the carbon-fluorine bonds imparts a high degree of metabolic resistance, often extending the in-vivo half-life of a drug and allowing for more favorable dosing regimens.[1]
Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The strategic incorporation of a trifluoromethoxy group onto a substituted aniline scaffold, such as in the case of 3-Methyl-4-(trifluoromethoxy)aniline, presents a valuable synthon for the development of novel therapeutics with potentially superior pharmacokinetic and pharmacodynamic properties.
Proposed Synthetic Pathway
A plausible and efficient route for the synthesis of this compound can be conceptualized through a multi-step process commencing with the nitration of a suitable toluene derivative, followed by reduction, and a subsequent trifluoromethoxylation reaction. A key transformation in this proposed synthesis is the introduction of the trifluoromethoxy group, which can be achieved using modern trifluoromethoxylation reagents.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-nitro-1-(trifluoromethoxy)benzene
Objective: To introduce the trifluoromethoxy group onto the phenolic oxygen of 2-methyl-4-nitrophenol.
Reaction Scheme:
Caption: Trifluoromethoxylation of 2-methyl-4-nitrophenol.
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-4-nitrophenol (1.0 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
Introduce trifluoromethyl iodide (CF3I) (2.0 eq.) into the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methyl-4-nitro-1-(trifluoromethoxy)benzene.
Step 2: Synthesis of this compound
Objective: To reduce the nitro group of 2-methyl-4-nitro-1-(trifluoromethoxy)benzene to an amine.
Reaction Scheme:
References
Reactivity Profile of 3-Methyl-4-(trifluoromethoxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 3-Methyl-4-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its reactivity based on established principles of organic chemistry and data from structurally analogous compounds. The document covers the electronic and steric effects of the substituents, predicted reactivity in key chemical transformations, and detailed experimental protocols for representative reactions. This guide aims to serve as a valuable resource for scientists working with this and similar substituted anilines in drug discovery and development.
Introduction
This compound is an aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methyl group, a strongly electron-withdrawing trifluoromethoxy group, and a nucleophilic amino group, results in a complex and nuanced reactivity profile. Understanding these characteristics is crucial for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth examination of the anticipated chemical behavior of this molecule.
Physicochemical and Spectroscopic Data
| Property | Value (for 3-Methyl-4-(trifluoromethyl)aniline) | Citation |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Predicted pKa | 3.81 ± 0.10 | |
| Predicted XLogP3 | 2.5 | [1] |
| Boiling Point | 204 °C (lit.) | |
| Density | 1.220 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.490 (lit.) |
Spectroscopic Data (Analogous Compounds):
Direct spectroscopic data for this compound is scarce. However, data from analogous compounds can provide insights into the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all three substituents. For comparison, the ¹H NMR spectrum of 4-fluoro-3-(trifluoromethyl)aniline shows aromatic signals between δ 6.7 and 7.1 ppm.
-
¹³C NMR: The carbon NMR will provide information on the electronic environment of each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group is expected to show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -OCF₃ group. For N,4-dimethyl-N-(trifluoromethyl)aniline, the ¹⁹F NMR shows a signal at δ -59.50 ppm.[2]
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and strong C-F and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of fragments such as CH₃, OCF₃, and HCN.
Electronic and Steric Effects of Substituents
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its three substituents: the amino group (-NH₂), the methyl group (-CH₃), and the trifluoromethoxy group (-OCF₃).
-
Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it.
-
Methyl Group (-CH₃): The methyl group is a weak activating group and is also ortho, para-directing. It donates electron density through a hyperconjugation effect.
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a strong deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. While the oxygen atom has lone pairs that could participate in resonance, this effect is significantly diminished by the fluorine atoms. Overall, the -OCF₃ group is considered to be meta-directing in electrophilic aromatic substitution on a deactivated ring, but its influence can be overridden by strongly activating groups.
The combined effect of these substituents makes the aromatic ring of this compound moderately activated towards electrophilic attack. The directing effects of the strongly activating amino group and the weakly activating methyl group will dominate over the deactivating trifluoromethoxy group.
Reactivity Profile and Key Reactions
Electrophilic Aromatic Substitution
The amino and methyl groups will direct incoming electrophiles to the positions ortho and para to them. The trifluoromethoxy group will have a lesser influence on the regioselectivity. The most likely positions for electrophilic attack are C2, C5, and C6.
Predicted regioselectivity in electrophilic aromatic substitution.
Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. It can readily participate in a variety of reactions.
The amino group can be acylated to form amides. This reaction is often used to protect the amino group or to introduce new functional groups.
General workflow for the acylation of this compound.
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer and related reactions.
Diazotization and subsequent Sandmeyer reactions.
Experimental Protocols
The following are detailed methodologies for key reactions, adapted from procedures for structurally similar anilines.
Synthesis of this compound (Hypothetical Route)
A potential synthetic route could involve the reduction of 2-methyl-4-nitro-1-(trifluoromethoxy)benzene.
Materials:
-
2-Methyl-4-nitro-1-(trifluoromethoxy)benzene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of 2-methyl-4-nitro-1-(trifluoromethoxy)benzene (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide can be purified by recrystallization or column chromatography.
Diazotization and Sandmeyer Reaction (e.g., Conversion to Chloro-derivative)
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., DCM or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-chloro-3-methyl-4-(trifluoromethoxy)benzene by column chromatography or distillation.
-
Safety and Handling
Substituted anilines and their derivatives should be handled with care as they can be toxic and may cause skin and eye irritation. The trifluoromethoxy group can also impart specific hazards. Always consult the Safety Data Sheet (SDS) for the specific compound before use. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
While direct experimental data for this compound is limited, its reactivity profile can be reliably predicted based on the known electronic and steric effects of its constituent functional groups and data from analogous compounds. The amino group's strong activating and directing influence is expected to dominate its reactivity in electrophilic aromatic substitutions. The nucleophilicity of the amino group allows for a wide range of derivatizations, making it a versatile building block in organic synthesis. The experimental protocols provided in this guide, adapted from established procedures for similar anilines, offer a solid starting point for the synthesis and modification of this important molecule. This guide serves as a valuable resource for researchers and professionals in drug development, enabling them to effectively utilize this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pharmaceutical intermediates starting from 3-Methyl-4-(trifluoromethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols are based on established synthetic transformations of anilines and provide a roadmap for the preparation of key intermediates.
Key Synthetic Pathways
Several fundamental reactions can be employed to derivatize this compound into a variety of valuable intermediates. These include acylation to form amides, sulfonylation to generate sulfonamides, diazotization followed by Sandmeyer reactions to introduce a range of substituents, and Ullmann condensation for the formation of diaryl ethers.
Caption: Key derivatization pathways for this compound.
Acylation (Amide Formation)
Acylation of the amino group in this compound is a fundamental transformation to produce stable amide intermediates. These amides are prevalent in a wide range of biologically active molecules.
Application Note:
This protocol describes the formation of an amide bond using an acyl chloride. The resulting N-acyl derivatives can serve as precursors for more complex molecules. For instance, the trifluoromethyl group in the ortho position to the amide can influence the conformation and biological activity of the final compound.
Experimental Protocol 1: Acylation with Acetyl Chloride
Objective: To synthesize N-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Ice bath
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation:
| Intermediate Product | Acylating Agent | Solvent | Base | Representative Yield (%) |
| N-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide | Acetyl chloride | DCM | Triethylamine | 90-95 |
| N-(3-methyl-4-(trifluoromethoxy)phenyl)benzamide | Benzoyl chloride | THF | Pyridine | 85-90 |
Note: Yields are estimated based on similar acylation reactions of substituted anilines and may require optimization.
Sulfonylation (Sulfonamide Formation)
The sulfonamide functional group is a key pharmacophore in many drugs, including antibiotics and diuretics. Sulfonylation of this compound provides access to this important class of compounds.
Application Note:
This protocol outlines the synthesis of a benzenesulfonamide derivative. The resulting sulfonamide can be a final drug candidate or an intermediate for further functionalization. A mild reaction protocol using visible-light photoredox catalysis has also been reported for the sulfonylation of anilines with sulfinate salts[1].
Experimental Protocol 2: Sulfonylation with Benzenesulfonyl Chloride
Objective: To synthesize N-(3-methyl-4-(trifluoromethoxy)phenyl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Intermediate Product | Sulfonylating Agent | Solvent | Base | Representative Yield (%) |
| N-(3-methyl-4-(trifluoromethoxy)phenyl)benzenesulfonamide | Benzenesulfonyl chloride | DCM | Pyridine | 80-90 |
| N-(3-methyl-4-(trifluoromethoxy)phenyl)methanesulfonamide | Methanesulfonyl chloride | DCM | Pyridine | 85-95 |
Note: Yields are based on general sulfonylation procedures and may vary.
Diazotization and Sandmeyer Reaction
Diazotization of the primary amine of this compound forms a reactive diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups through Sandmeyer or related reactions.
Application Note:
This two-step, one-pot procedure first generates the diazonium salt, which is then immediately used in a Sandmeyer reaction to introduce a chloro, bromo, or cyano group. These halogenated or cyanated intermediates are valuable for subsequent cross-coupling reactions in drug development.
Caption: General workflow for a typical diazotization and Sandmeyer reaction.
Experimental Protocol 3: Diazotization and Sandmeyer Chlorination
Objective: To synthesize 1-chloro-3-methyl-4-(trifluoromethoxy)benzene.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Diazotization: a. In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. In a separate flask, dissolve sodium nitrite (1.05 eq) in cold water. d. Slowly add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature below 5 °C. e. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl. b. Cool the CuCl solution in an ice bath. c. Slowly add the cold diazonium salt solution to the vigorously stirred CuCl solution. Effervescence (N₂ gas evolution) will be observed. d. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up and Purification: a. Extract the reaction mixture with diethyl ether. b. Wash the organic layer with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by distillation or column chromatography.
Data Presentation:
| Intermediate Product | Reagent (CuX) | Representative Yield (%) |
| 1-Chloro-3-methyl-4-(trifluoromethoxy)benzene | CuCl | 70-80 |
| 1-Bromo-3-methyl-4-(trifluoromethoxy)benzene | CuBr | 70-80 |
| 4-Cyano-2-methyl-1-(trifluoromethoxy)benzene | CuCN | 60-70 |
Note: Yields are based on typical Sandmeyer reactions and may require optimization for this specific substrate.[2]
Ullmann Condensation (Diaryl Ether Formation)
The Ullmann condensation is a copper-catalyzed reaction to form diaryl ethers, which are important structural motifs in many pharmaceutical compounds.
Application Note:
This protocol describes the coupling of this compound with a phenol to form a diaryl ether. Modern Ullmann-type reactions often use ligands to facilitate the coupling at lower temperatures. The reaction is sensitive to the nature of the aryl halide and the phenol.
Experimental Protocol 4: Ullmann Condensation with 4-Methoxyphenol
Objective: To synthesize 3-methyl-N-(4-methoxyphenyl)-4-(trifluoromethoxy)aniline. Correction: The objective should be the synthesis of a diaryl ether, not a diarylamine. The protocol below is for a Goldberg-type reaction (C-N coupling), which is a variation of the Ullmann condensation. For a true diaryl ether synthesis, an aryl halide derived from the aniline would be coupled with a phenol.
Objective (Corrected): To synthesize 4-methoxy-1-((3-methyl-4-(trifluoromethoxy)phenyl)amino)benzene via a Goldberg-type reaction.
Materials:
-
This compound
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
L-Proline or N,N-Dimethylglycine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add this compound (1.2 eq), 4-iodoanisole (1.0 eq), and anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-120 °C and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Intermediate Product | Aryl Halide | Ligand | Base | Representative Yield (%) |
| 4-methoxy-1-((3-methyl-4-(trifluoromethoxy)phenyl)amino)benzene | 4-Iodoanisole | L-Proline | K₂CO₃ | 60-75 |
| 1-((3-methyl-4-(trifluoromethoxy)phenyl)amino)naphthalene | 1-Iodonaphthalene | L-Proline | K₂CO₃ | 55-70 |
Note: Yields are estimated based on modern Ullmann-type amination reactions and are highly dependent on the specific substrates and reaction conditions.[3]
References
The Pivotal Role of 3-Methyl-4-(trifluoromethoxy)aniline in the Synthesis of Advanced Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The escalating global demand for food production necessitates the development of highly effective and environmentally benign crop protection agents. Fluorinated organic compounds have emerged as a cornerstone in modern agrochemical research, with the trifluoromethoxy (-OCF3) group being of particular interest. This functional group can significantly enhance the lipophilicity, metabolic stability, and biological activity of molecules.[1] 3-Methyl-4-(trifluoromethoxy)aniline is a key building block in the synthesis of a new generation of pesticides, offering a scaffold for the creation of potent and selective active ingredients. This document provides a detailed overview of its application in the synthesis of the novel insecticide flometoquin, including experimental protocols, efficacy data, and mode of action.
Application in the Synthesis of Flometoquin
This compound and its structural analogs are critical starting materials for the synthesis of quinoline-based insecticides. One of the most prominent examples is flometoquin, a novel insecticide with a unique phenoxy-quinoline structure.[1][2][3][4] Flometoquin demonstrates potent and rapid insecticidal action against a wide range of pests, particularly thrips.[1][2][3][4] The synthesis of flometoquin highlights the utility of trifluoromethoxylated anilines in constructing complex, biologically active molecules.
While the direct synthesis of flometoquin has been described starting from a close analog, 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, the general synthetic principles are readily applicable to derivatives of this compound for the generation of novel agrochemical candidates. The core of the synthesis involves the cyclization of an appropriately substituted aniline with a β-keto ester to form the quinoline core, followed by further functionalization.[1][5]
Quantitative Efficacy Data
The incorporation of the trifluoromethoxy group, facilitated by the use of precursors like this compound, results in agrochemicals with high efficacy. The following table summarizes the reported insecticidal activity of flometoquin against various pests.
| Pest Species | Common Name | Life Stage | LC50 (mg a.i./L) |
| Plutella xylostella | Diamondback moth | 3rd-instar larvae | Highly effective |
| Bemisia tabaci | Sweet potato whitefly | 1st-instar nymphs & adults | Highly effective |
| Thrips tabaci | Onion thrips | 1st-instar nymphs & adults | Highly effective |
| Frankliniella occidentalis | Western flower thrips | 1st-instar nymphs & adults | Highly effective |
| Thrips palmi | Melon thrips | All stages | Highly effective |
Table 1: Insecticidal activity of flometoquin against various pest species.[1] Data presented as lethal concentration 50 (LC50), indicating high efficacy.
Experimental Protocols
The following protocols are based on the published synthesis of flometoquin and can be adapted for derivatives of this compound.
Protocol 1: Synthesis of the Quinoline Core via Cyclization
This protocol describes the key cyclization step to form the quinoline scaffold.
Materials:
-
Substituted aniline (e.g., 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline)
-
Ethyl 2-methyl-3-oxopentanoate
-
p-toluenesulfonic acid
-
Xylene
-
Toluene
-
Distilled water
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
Dissolve the substituted aniline (e.g., 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline), ethyl 2-methyl-3-oxopentanoate (3.5 g), and p-toluenesulfonic acid (2.1 g) in xylene (100 mL).[1]
-
Heat the solution under reflux for 10 hours.[1]
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitated crystals by filtration to obtain the crude hydroxy-quinoline intermediate.[1]
Protocol 2: Synthesis of Flometoquin via Carbonate Formation
This protocol details the final step in the synthesis of flometoquin.
Materials:
-
Hydroxy-quinoline intermediate from Protocol 1
-
Dimethylacetamide
-
60% Sodium hydride
-
Methyl chloroformate
-
Toluene
-
Distilled water
Procedure:
-
To a solution of the hydroxy-quinoline intermediate (6.0 g) in dimethylacetamide (50 mL), add 60% sodium hydride (1.7 g) at 0°C.[1][6]
-
Add methyl chloroformate (4.6 g) to the mixture at 0°C.[1][6]
-
Stir the reaction mixture at a temperature between 4°C and 24°C for 1.5 hours.[1][6]
-
Add toluene (100 mL) and distilled water (100 mL) to the reaction mixture.[1][6]
-
Separate the organic layer, wash it with water, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield flometoquin.[1]
Diagrams
Synthesis Workflow
Caption: Synthetic workflow for flometoquin.
Mode of Action: Mitochondrial Electron Transport Chain Inhibition
Caption: Flometoquin's mode of action.
Conclusion
This compound and its derivatives are invaluable intermediates in the synthesis of modern agrochemicals. The synthesis of flometoquin serves as a prime example of how this building block can be utilized to create highly effective insecticides with a novel mode of action. The trifluoromethoxy group imparts desirable properties that contribute to the final product's potency and stability. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new crop protection solutions.
References
- 1. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the synthesis of the insecticide Flometoquin?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of flometoquin, a novel quinoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Flometoquin | 875775-74-9 [smolecule.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, enabling the coupling of amines with aryl halides or pseudohalides.[1] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries for the synthesis of arylamines.[3]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Methyl-4-(trifluoromethoxy)aniline. This substrate possesses both an electron-donating methyl group and an electron-withdrawing trifluoromethoxy group, which can influence its reactivity in the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) intermediate then coordinates with the amine. Subsequent deprotonation of the amine by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired arylamine product and regenerate the active palladium(0) catalyst.[1][3] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions.[3]
Key Reaction Components
Successful Buchwald-Hartwig amination of this compound with various aryl halides depends on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3] More advanced, air-stable precatalysts can also be employed to improve reproducibility.[3]
-
Phosphine Ligand: The ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[3][4][5] The choice of ligand can significantly impact reaction rates and yields.
-
Base: A non-nucleophilic base is required to deprotonate the aniline. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[3] The strength of the base should be matched to the reactivity of the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are typically used.[3][6] The solvent must be capable of dissolving the reagents and stabilizing the catalytic species.
Experimental Protocol: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the reaction conditions may be necessary for different aryl halide coupling partners.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the aryl bromide (1.1-1.2 equivalents).[3]
-
Addition of Solvent: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[3]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-methyl-4-(trifluoromethoxy)aniline.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of anilines with structural similarities to this compound. These serve as a starting point for optimization.
| Entry | Amine | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 99[4] |
| 2 | 4-Methylaniline | 4-Bromotoluene | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 98[5] |
| 3 | Aniline | 2-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | KOtBu (1.5) | Toluene | 110 | 24 | 99[7] |
| 4 | 3-(Trifluoromethyl)aniline | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 94[4][5] |
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 3-Methyl-4-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving derivatives of 3-Methyl-4-(trifluoromethoxy)aniline. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethoxy group. The Suzuki coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.
The trifluoromethoxy (-OCF3) group is a key substituent in modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1] Its incorporation can lead to drug candidates with improved pharmacokinetic profiles.[1] The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its reagents.[2][3]
General Reaction Scheme
The Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium complex. For derivatives of this compound, a halogenated version of the aniline is typically coupled with a suitable boronic acid or boronic ester.
Diagram of the general Suzuki coupling reaction:
Caption: General scheme of a Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for Suzuki coupling reactions with structurally similar haloanilines, which can be adapted for this compound derivatives. Optimization for specific substrates is often necessary to achieve the best results.
| Entry | Aryl Halide (1.0 eq) | Boronic Acid (1.2-1.5 eq) | Catalyst (mol%) | Base (2.0-3.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-3-methyl-4-(trifluoromethoxy)aniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Water | 90 | 12-24 | 85-95 |
| 2 | 5-Iodo-3-methyl-4-(trifluoromethoxy)aniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8-16 | 90-98 |
| 3 | 5-Chloro-3-methyl-4-(trifluoromethoxy)aniline | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos (2) | K₃PO₄ | Toluene | 110 | 18-36 | 70-85 |
| 4 | 5-Bromo-3-methyl-4-(trifluoromethoxy)aniline | Thiophene-2-boronic acid | CataCXium® A Pd G3 (1) | Cs₂CO₃ | Dioxane/Water | 100 | 12 | 88-96 |
Note: The yields presented are representative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.
Materials:
-
Halogenated this compound (e.g., 5-Bromo-3-methyl-4-(trifluoromethoxy)aniline) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄]) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF])
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Purification supplies (e.g., silica gel for column chromatography, solvents for extraction and chromatography)
Procedure:
-
Reaction Setup:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the anhydrous and degassed solvent to the flask via syringe. A solvent mixture, such as toluene/water or dioxane/water, can also be used.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (typically between 80-110 °C) and maintain it for the required duration (typically 8-24 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application in Drug Discovery Workflow
This diagram shows the logical relationship of how Suzuki coupling with this compound derivatives fits into a drug discovery workflow.
Caption: Workflow illustrating the role of Suzuki coupling in drug discovery.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Methyl-4-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions are of paramount importance in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures from readily available starting materials. This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of halogenated derivatives of 3-methyl-4-(trifluoromethoxy)aniline, a versatile building block in medicinal chemistry. The presence of the trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making derivatives of this aniline attractive for drug discovery programs.
The protocols outlined below are based on established methodologies for structurally and electronically similar substrates, as specific literature for the cross-coupling of halogenated this compound is limited. These notes are intended to serve as a comprehensive starting point for reaction optimization.
Key Reaction Components and Considerations
Successful palladium-catalyzed cross-coupling reactions of halogenated this compound derivatives are contingent on the careful selection of several key components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium complexes with phosphine ligands. The choice of precatalyst can significantly impact reaction efficiency.
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-rich anilines, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig series (e.g., XPhos, SPhos, RuPhos) are often employed to promote oxidative addition and reductive elimination.
-
Base: The base plays a crucial role in the catalytic cycle, often facilitating the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). The choice of base must be compatible with the functional groups present in the starting materials.
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system and is often chosen based on the reaction temperature required. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMA). Reactions must be performed under anhydrous and deoxygenated conditions to prevent catalyst deactivation and side reactions.
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized conditions for various palladium-catalyzed cross-coupling reactions of a hypothetical substrate, 2-Bromo-5-methyl-4-(trifluoromethoxy)aniline . These conditions are derived from protocols for analogous substituted anilines and serve as a starting point for optimization.
| Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 12-24 | 70-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 8-24 | 65-90 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-3) | (none) | Et₃N (2-3) | THF/DMF | 25-70 | 6-18 | 75-95 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (1.5-2) | DMF | 100-120 | 12-24 | 60-85 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-methyl-4-(trifluoromethoxy)aniline with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of a biaryl derivative.
Materials:
-
2-Bromo-5-methyl-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-methyl-4-(trifluoromethoxy)aniline, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-methyl-4-(trifluoromethoxy)aniline
This protocol outlines a general method for the C-N bond formation.
Materials:
-
2-Bromo-5-methyl-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask in a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 2-bromo-5-methyl-4-(trifluoromethoxy)aniline and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of 2-Iodo-5-methyl-4-(trifluoromethoxy)aniline with a Terminal Alkyne
This protocol details the formation of an alkynylated aniline derivative. Note that aryl iodides are generally more reactive than bromides in Sonogashira couplings.
Materials:
-
2-Iodo-5-methyl-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-methyl-4-(trifluoromethoxy)aniline, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Catalytic Cycle of the Suzuki-Miyaura Coupling
Catalytic Cycle of the Buchwald-Hartwig Amination
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 3-Methyl-4-(trifluoromethoxy)aniline as a key starting material. The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] this compound serves as a versatile building block for the creation of diverse heterocyclic scaffolds with potential therapeutic applications.
Introduction to this compound in Heterocyclic Synthesis
The unique electronic properties of the trifluoromethoxy group, combined with the reactivity of the aniline functional group, make this compound an attractive precursor for the synthesis of a variety of nitrogen-containing heterocycles.[3] Its application has been noted in the development of compounds with potential immunomodulatory and other biological activities. These notes will detail the synthesis of specific bioactive heterocycles, providing step-by-step protocols and relevant data.
Synthesis of a Bioactive Amide: Precursor to Laflunimus
One notable application of 3-methyl-4-(trifluoromethyl)aniline is in the synthesis of Laflunimus, a compound with immunomodulatory properties. The core of this synthesis involves the formation of an amide bond, a fundamental transformation in the path to more complex heterocyclic systems.
General Reaction Scheme: Amide Formation
The synthesis of the amide precursor to Laflunimus involves the acylation of 3-methyl-4-(trifluoromethyl)aniline with an appropriate acylating agent, such as an acid chloride.
Caption: General acylation of this compound.
Experimental Protocol: Synthesis of N-(3-methyl-4-(trifluoromethoxy)phenyl)cyclopropanecarboxamide
This protocol is based on established methods for the acylation of anilines.
Materials:
-
3-Methyl-4-(trifluoromethyl)aniline
-
Cyclopropanecarbonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(3-methyl-4-(trifluoromethoxy)phenyl)cyclopropanecarboxamide.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 3-methyl-4-(trifluoromethyl)aniline | cyanoacetic acid / PCl5 | 2-cyano-N-(3-methyl-4-(trifluoromethyl)phenyl)acetamide | 89% | [4] |
Note: The table references a similar amide synthesis reported in the literature.
Synthesis of Isatin Derivatives
Isatin and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The Sandmeyer isatin synthesis provides a classical route to these scaffolds from anilines.
General Reaction Scheme: Sandmeyer Isatin Synthesis
This multi-step, one-pot synthesis involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
Caption: Workflow for the Sandmeyer synthesis of isatins.
Experimental Protocol: Synthesis of 6-Methyl-7-(trifluoromethoxy)isatin (Proposed)
This protocol is a proposed adaptation of the classical Sandmeyer isatin synthesis.[5]
Materials:
-
This compound
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Standard glassware for organic synthesis
Procedure:
-
Formation of Isonitrosoacetanilide:
-
In a large flask, dissolve sodium sulfate in water.
-
Add a solution of this compound in water and concentrated hydrochloric acid.
-
To this mixture, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Heat the mixture until a vigorous reaction begins, then cool as necessary to control the reaction.
-
After the initial reaction subsides, heat the mixture for a few minutes to complete the formation of the isonitrosoacetanilide.
-
Cool the mixture and filter the precipitated solid.
-
-
Cyclization to Isatin:
-
Slowly add the dried isonitrosoacetanilide to concentrated sulfuric acid, keeping the temperature below 60-70 °C.
-
After the addition is complete, heat the mixture to 80 °C for about 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated isatin derivative, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization.
-
Potential for Other Bioactive Heterocycles
While specific examples are not abundant in the literature, the chemical nature of this compound suggests its utility in the synthesis of other important heterocyclic systems such as quinolines and quinoxalines through established synthetic routes.
Quinoxaline Synthesis (Proposed)
Quinoxalines can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] this compound would first need to be converted to the corresponding 1,2-diaminobenzene derivative.
Caption: A potential synthetic pathway to quinoxalines.
Conclusion
This compound is a valuable starting material for the synthesis of bioactive heterocycles. The protocols and data presented here for the synthesis of an amide precursor to Laflunimus and a proposed route to isatin derivatives demonstrate its utility. Further exploration of this building block in the synthesis of other heterocyclic systems is a promising area for research and drug development. The presence of the trifluoromethoxy group is anticipated to impart favorable pharmacokinetic properties to the resulting molecules, making this a continued area of interest for medicinal chemists.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 5. soeagra.com [soeagra.com]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding substituted amines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to the nitrogen atom of 3-Methyl-4-(trifluoromethoxy)aniline can significantly alter its physicochemical and biological properties, making its N-alkylated derivatives valuable scaffolds in drug discovery. The trifluoromethoxy group imparts unique properties such as high lipophilicity and metabolic stability, while the methyl group can influence binding selectivity and pharmacokinetic profiles.
This document provides detailed protocols for three common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination. The protocols are designed to be adaptable for a range of alkylating agents and scalable for various research and development needs.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide byproduct. While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts. Careful control of reaction conditions is crucial to favor mono-alkylation.
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the aniline in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). Add a base (e.g., potassium carbonate, sodium carbonate, or triethylamine) (1.5 - 2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0 - 1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Representative Data
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| n-Butyl Iodide | Na₂CO₃ | Acetonitrile | 80 | 16 | 70-80 |
Note: The data presented are representative yields for N-alkylation of anilines with similar electronic properties and may vary for this compound.
Experimental Workflow
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds in two steps: the formation of an imine or enamine intermediate from the aniline and a carbonyl compound, followed by in-situ reduction. This method offers excellent control over mono-alkylation and is compatible with a wide range of functional groups. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are commonly employed.
Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 - 1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).
-
Imine Formation: If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Representative Data
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 6 | 80-90 |
| Acetone | NaBH₃CN | Methanol | RT | 12 | 70-80 |
Note: The data presented are representative yields for reductive amination of anilines with similar electronic properties and may vary for this compound.
Experimental Workflow
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method is particularly useful for coupling anilines with aryl or vinyl halides and triflates. It offers broad substrate scope and functional group tolerance. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube or vial, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos, or SPhos), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) under an inert atmosphere.
-
Addition of Reactants: Add this compound (1.2 - 1.5 eq.), the aryl or alkyl halide (1.0 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.
Representative Data
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 4-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| 1-Iodonaphthalene | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 100 | 10 | 90-98 |
Note: The data presented are representative yields for Buchwald-Hartwig amination of anilines with similar electronic properties and may vary for this compound.
Logical Relationship Diagram
References
Application Notes and Protocols for Acylation Reactions of 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation of 3-Methyl-4-(trifluoromethoxy)aniline is a crucial chemical transformation for the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. The introduction of an acyl group, most commonly an acetyl group, to the nitrogen atom of the aniline derivative modifies its electronic properties and steric hindrance, thereby serving as a key step in the construction of more complex molecular architectures. The resulting N-acylated products are valuable intermediates in the development of novel therapeutic agents and specialized chemicals. The trifluoromethoxy group imparts unique properties such as enhanced lipophilicity and metabolic stability, making these compounds particularly attractive in drug discovery.[1]
This document provides detailed protocols for the acylation of this compound using common acylating agents, along with data presentation for the starting material and the expected product, and visualizations of the reaction pathway and experimental workflow.
Data Presentation
The following tables summarize the key quantitative data for the reactant and the expected N-acetylated product.
Table 1: Physical and Chemical Properties
| Property | This compound | N-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide |
| Molecular Formula | C₈H₈F₃NO | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 191.15 g/mol [2] | 233.19 g/mol |
| Appearance | Expected to be a liquid or low-melting solid | Expected to be a solid |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | Not readily available | Expected to be higher than the starting material |
Table 2: Expected Spectroscopic Data for N-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide
| Spectroscopic Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~2.1-2.3 (s, 3H, -CH₃), ~2.2-2.4 (s, 3H, -COCH₃), ~7.0-7.8 (m, 3H, Ar-H), ~7.5-8.0 (br s, 1H, -NH) |
| ¹³C NMR | δ (ppm): ~18 (Ar-CH₃), ~24 (-COCH₃), ~120 (q, ¹JCF = 257 Hz, -OCF₃), Aromatic carbons in the range of 115-150, ~169 (C=O) |
| ¹⁹F NMR | δ (ppm): ~ -58 to -60 (s, 3F, -OCF₃) |
| IR (KBr) | cm⁻¹: ~3250-3350 (N-H stretch), ~1660-1680 (C=O stretch, Amide I), ~1520-1550 (N-H bend, Amide II), ~1100-1200 (C-F stretch) |
| Mass Spec (EI) | m/z: 233 (M⁺), 191 (M⁺ - COCH₂), 172 (M⁺ - COCH₃ - F) |
Note: The spectroscopic data are predicted based on analogous compounds found in the literature.[3][4][5][6][7]
Experimental Protocols
Two common and effective methods for the acylation of anilines are presented below. These protocols are adapted from general procedures for aniline acylation and are expected to be suitable for this compound.[1][8][9][10]
Protocol 1: Acetylation using Acetic Anhydride
This method is a widely used, straightforward procedure for the N-acetylation of anilines.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (for buffering)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid or an appropriate solvent like dichloromethane.
-
To the stirred solution, add acetic anhydride (1.1 - 1.5 eq) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring to precipitate the crude product.
-
If the product does not precipitate, add a saturated solution of sodium acetate to neutralize the acetic acid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (NMR, IR, MS) to confirm its identity and purity.
Protocol 2: Acetylation using Acetyl Chloride
This protocol utilizes the more reactive acetyl chloride and is often performed in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acetyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
An inert solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in an inert solvent like dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath to 0 °C with stirring.
-
Add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with deionized water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and finally with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product using melting point analysis and spectroscopic methods (NMR, IR, MS).
Visualizations
Reaction Pathway
Caption: General acylation of this compound.
Experimental Workflow
Caption: A generalized workflow for the acylation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Diazotization of 3-Methyl-4-(trifluoromethoxy)aniline and Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The primary amino group of this aniline derivative serves as a versatile handle for a variety of chemical transformations, most notably diazotization. The resulting diazonium salt is a highly reactive intermediate that can be converted into a wide array of functionalities through subsequent reactions, such as Sandmeyer and azo coupling reactions. These transformations are fundamental in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for the diazotization of this compound and its subsequent conversion into various derivatives.
Diazotization of this compound
The conversion of the primary aromatic amine of this compound into a diazonium salt is the crucial first step for a range of synthetic transformations. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The resulting diazonium salt solution is highly reactive and is generally used immediately in subsequent reactions without isolation.[1]
General Workflow for Diazotization and Subsequent Reactions
Caption: General workflow for the diazotization of this compound and subsequent Sandmeyer and azo coupling reactions.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes a general procedure for the formation of 3-Methyl-4-(trifluoromethoxy)benzenediazonium chloride.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 1.05 equivalents of sodium nitrite in cold deionized water.
-
Slowly add the pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.
-
The resulting cold diazonium salt solution should be used immediately in the next reaction step.
Subsequent Reactions
The freshly prepared 3-Methyl-4-(trifluoromethoxy)benzenediazonium chloride solution can be used in a variety of synthetic transformations. Two of the most common and useful reactions are the Sandmeyer reaction for the introduction of various substituents and the azo coupling reaction for the synthesis of azo dyes.
Sandmeyer Reactions
The Sandmeyer reaction is a versatile method for replacing the diazonium group with a halide (Cl, Br), cyanide (CN), or other groups, using a copper(I) salt as a catalyst.[2][3] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]
This protocol outlines the synthesis of 2-Chloro-5-methyl-4-(trifluoromethoxy)benzene from the diazonium salt of this compound.
Materials:
-
Freshly prepared 3-Methyl-4-(trifluoromethoxy)benzenediazonium chloride solution (from Protocol 1)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate flask, prepare a solution or slurry of Copper(I) chloride in concentrated HCl.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper catalyst solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired 2-Chloro-5-methyl-4-(trifluoromethoxy)benzene.
Quantitative Data for Sandmeyer Reactions (Representative)
| Starting Aniline | Reagent | Product | Yield (%) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | CuCl/HCl | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Not specified | [1] |
| 4-Bromo-3-(trifluoromethyl)aniline | CuBr/HBr | 1,4-Dibromo-2-(trifluoromethyl)benzene | Not specified | [1] |
| 4-Bromo-3-(trifluoromethyl)aniline | CuCN/KCN | 4-Bromo-2-(trifluoromethyl)benzonitrile | Not specified | [1] |
Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as an electrophile and reacts with an activated aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form an azo compound.[4][5] Azo compounds are often intensely colored and are widely used as dyes.[4] The pH of the reaction medium is crucial; coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic to neutral solutions.[6]
This protocol describes the synthesis of a representative azo dye by coupling the diazonium salt of this compound with phenol.
Materials:
-
Freshly prepared 3-Methyl-4-(trifluoromethoxy)benzenediazonium chloride solution (from Protocol 1)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
Caption: Electrophilic aromatic substitution pathway for the azo coupling reaction.
Quantitative Data for Azo Coupling Reactions (Representative)
| Diazo Component | Coupling Component | Product | Yield (%) | Reference |
| Aniline | Phenol | p-Hydroxyazobenzene | Good | [7] |
| Aniline | N,N-Dimethylaniline | p-(Dimethylamino)azobenzene | Good | [8] |
| Sulfanilic acid | β-Naphthol | Orange II | High |
Conclusion
The diazotization of this compound opens up a rich field of synthetic possibilities. The resulting diazonium salt is a key intermediate for the introduction of a wide range of functional groups through Sandmeyer reactions and for the synthesis of novel azo dyes via azo coupling reactions. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the chemistry of this versatile building block in the development of new and improved chemical entities for the pharmaceutical, agrochemical, and materials science industries. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neet.tarav.in [neet.tarav.in]
- 7. researchgate.net [researchgate.net]
- 8. The reaction of Benzenediazonium chloride with aniline yields yellow - askIITians [askiitians.com]
Application Notes and Protocols: 3-Methyl-4-(trifluoromethoxy)aniline as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methyl-4-(trifluoromethoxy)aniline as a strategic building block in the synthesis of kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for structurally related aniline derivatives and are intended to serve as a guide for the development of novel kinase inhibitors.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The chemical scaffold of these inhibitors is crucial for their potency, selectivity, and pharmacokinetic properties.
The trifluoromethoxy group (-OCF3) is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability and improve cell membrane permeability of drug candidates.[1] The presence of this group, combined with the methyl and aniline functionalities, makes this compound a promising starting material for the synthesis of novel kinase inhibitors with potentially favorable drug-like properties. While direct synthesis of named kinase inhibitors from this specific precursor is not extensively documented in publicly available literature, its structural similarity to other aniline-based precursors allows for the adaptation of established synthetic routes.
Rationale for Use in Kinase Inhibitor Synthesis
The this compound scaffold offers several advantages for the design of kinase inhibitors:
-
Metabolic Stability: The trifluoromethoxy group is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of the final drug molecule.[1]
-
Increased Lipophilicity: The -OCF3 group increases the lipophilicity of a molecule, potentially enhancing its ability to cross cellular membranes and reach its intracellular target.[1]
-
Modulation of Physicochemical Properties: The methyl and trifluoromethoxy groups can influence the pKa of the aniline nitrogen, which can be critical for binding interactions with the target kinase.
-
Synthetic Versatility: The aniline functional group provides a reactive handle for a variety of chemical transformations, most notably amide bond formation and nucleophilic aromatic substitution, which are common reactions in the synthesis of kinase inhibitors.
Representative Kinase Inhibitor Scaffolds
Based on the synthesis of kinase inhibitors from analogous anilines, several core scaffolds can be targeted using this compound as a precursor. A common strategy involves the coupling of the aniline with a heterocyclic core that can interact with the hinge region of the kinase ATP-binding site.
Data Presentation: Comparative Inhibitory Activity of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activity of kinase inhibitors synthesized from anilines that are structurally similar to this compound. This data is provided for comparative purposes to guide the design and target selection for new inhibitors derived from the title compound.
| Precursor Aniline | Target Kinase(s) | IC50 (nM) | Reference Compound/Class |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Bcr-Abl | <50 | Nilotinib Analogs |
| 4-chloro-3-(trifluoromethyl)aniline | Raf kinases | 44 | Sorafenib |
| 3-ethynylaniline | EGFR | 5.8 | Erlotinib |
| 3-aminophenol | EGFR | - | Gefitinib Analogs |
Note: IC50 values are highly dependent on assay conditions and should be considered as a relative measure of potency.
Experimental Protocols
The following are detailed, generalized protocols for key synthetic transformations to construct kinase inhibitors using this compound as a starting material.
Protocol 1: Amide Bond Formation for the Synthesis of N-Aryl Benzamide Scaffolds
This protocol describes the coupling of this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors, including analogs of Nilotinib.
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid for a Nilotinib-like scaffold)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired N-aryl benzamide.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Diaryl-Amine Scaffolds
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a heterocyclic halide, a key step in constructing kinase inhibitors with a diaryl-amine core.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the heterocyclic halide (1.0 eq), this compound (1.2 eq), Cs2CO3 (2.0 eq), Xantphos (0.1 eq), and Pd2(dba)3 (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diaryl-amine product.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Generalized kinase signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Logical Relationship Diagram
Caption: Relationship between precursor structure and desirable drug properties.
References
Application of 3-Methyl-4-(trifluoromethoxy)aniline in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-(trifluoromethoxy)aniline is a versatile aromatic amine that serves as a valuable building block in the synthesis of advanced dye molecules. The presence of the trifluoromethoxy (-OCF₃) group is of particular interest as it can impart unique properties to the resulting dyes, including increased lipophilicity, metabolic stability, and altered electronic effects, which can influence the dye's color, lightfastness, and binding affinities. These characteristics make dyes derived from this aniline derivative potential candidates for a range of applications, from high-performance textile coloring to specialized roles in biomedical imaging and diagnostics.
The trifluoromethoxy group can enhance the performance of dyes by improving their resistance to photodegradation and chemical degradation, leading to superior light and wash fastness in textile applications.[1][2] In the context of functional dyes, the electron-withdrawing nature of the -OCF₃ group can be leveraged to fine-tune the photophysical properties of fluorescent probes for biological imaging.[3][4]
This document provides detailed application notes and a representative experimental protocol for the synthesis of an azo dye using this compound as the diazo component.
General Synthetic Pathway: Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling.
-
Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, or other aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye, characterized by the -N=N- (azo) linkage.
Experimental Protocols
Protocol 1: Synthesis of a Representative Disperse Azo Dye
This protocol describes the synthesis of a hypothetical disperse azo dye, (E)-1-((3-methyl-4-(trifluoromethoxy)phenyl)diazenyl)naphthalen-2-ol, by diazotizing this compound and coupling it with 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Methanol
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.91 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes to ensure the reaction is complete. The solution should be clear.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 60 minutes to ensure complete coupling.
-
Adjust the pH of the mixture to neutral (pH 7) using dilute hydrochloric acid.
-
Isolate the crude dye by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is colorless.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesized azo dye. These values are representative of what might be expected for a disperse dye of this type, based on data from analogous compounds.
Table 1: Hypothetical Properties of (E)-1-((3-methyl-4-(trifluoromethoxy)phenyl)diazenyl)naphthalen-2-ol
| Property | Value | Method of Determination |
| Molecular Formula | C₁₈H₁₃F₃N₂O₂ | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 362.31 g/mol | Calculated |
| Color | Deep Red | Visual Observation |
| Yield | ~85-95% | Gravimetric |
| Melting Point | >200 °C | Melting Point Apparatus |
| λmax (in Ethanol) | ~480-520 nm | UV-Visible Spectroscopy |
| Molar Extinction Coefficient (ε) | ~25,000-35,000 L·mol⁻¹·cm⁻¹ | UV-Visible Spectroscopy |
| Light Fastness (ISO 105-B02) | 6-7 | Xenon Arc Lamp Exposure |
| Wash Fastness (ISO 105-C06) | 4-5 | Launder-Ometer Test |
| Sublimation Fastness (ISO 105-P01) | 4-5 | Heat Press Test |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a disperse azo dye.
Caption: Logical relationship of structure to application.
Applications in Functional Dye Development
While the primary application for many azo dyes is in the textile industry, the unique properties imparted by the trifluoromethoxy group suggest potential for more advanced, functional applications.
-
Fluorescent Probes for Bioimaging: The trifluoromethoxy group can be used to modulate the electronic properties of a fluorophore, potentially leading to dyes with large Stokes shifts, improved quantum yields, and enhanced photostability. Dyes with these characteristics are highly desirable for fluorescence microscopy and in vivo imaging, as they can provide brighter signals and reduce background autofluorescence.[4][5] The lipophilic nature of the -OCF₃ group may also facilitate the passage of these dyes across cell membranes, enabling the imaging of intracellular targets.
-
Molecular Sensors: The synthesis of azo dyes incorporating this compound could be adapted to create molecular sensors. By coupling the diazonium salt to a recognition moiety, it may be possible to design chromogenic or fluorogenic probes that signal the presence of specific analytes, such as metal ions or biologically relevant molecules, through a change in their spectral properties.
The development of dyes from this compound for these high-tech applications is an active area of research, with the potential to yield novel tools for diagnostics, drug delivery, and fundamental biological studies.
References
- 1. textileengineering.net [textileengineering.net]
- 2. Lightfastness - Wikipedia [en.wikipedia.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New fluorescent dyes could sharpen the focus of biological imaging - create digital [createdigital.org.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and logical synthetic approach involves a multi-step process, typically starting from a readily available substituted toluene derivative. A plausible route is the nitration of 2-methylanisole, followed by trifluoromethoxylation and subsequent reduction of the nitro group. The exact order of these steps can be varied.
Q2: What are the most common types of byproducts I can expect in this synthesis?
Byproducts can arise from each key step of the synthesis:
-
Nitration Step: Positional isomers of the desired nitro-intermediate are common, as are over-nitrated products (di- and tri-nitro compounds). Oxidation of the methyl group can also occur, leading to benzoic acid derivatives.[1][2][3]
-
Trifluoromethoxylation Step: Incomplete reaction is a primary concern, leaving unreacted starting material. Additionally, the trifluoromethoxylating reagents themselves can introduce impurities.[4][5][6]
-
Reduction Step: Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso, azoxy, and azo compounds.[7][8][9]
Q3: How can I detect and quantify these byproducts?
A combination of analytical techniques is recommended for accurate detection and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts and positional isomers.[10]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and quantifying less volatile byproducts and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the final product and any isolated, unknown impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Incomplete Nitration | Monitor the reaction by TLC or GC to ensure full consumption of the starting material. Adjust reaction time and temperature as needed. Ensure the nitrating agent is fresh and of high purity. |
| Inefficient Trifluoromethoxylation | The choice of trifluoromethoxylating reagent is critical. Reagents like Togni's reagent may require specific conditions to be effective. Ensure anhydrous conditions, as moisture can deactivate many of these reagents.[4][11] |
| Poor Reduction of the Nitro Group | The choice of reducing agent and catalyst is crucial. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. For metal-based reductions (e.g., Fe/HCl), ensure the metal is finely powdered and activated.[12][13] |
| Product Loss During Workup/Purification | Optimize extraction and purification protocols. Use of column chromatography is often necessary to separate the desired product from closely related byproducts.[11] |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Byproduct | Formation Mechanism | Mitigation Strategy | Analytical Characterization |
| Positional Isomers | Non-selective nitration of the aromatic ring. | Optimize nitration temperature and the ratio of nitric to sulfuric acid to improve regioselectivity.[14] | GC-MS, ¹H NMR |
| Over-nitrated Compounds | Harsh nitration conditions (high temperature, excess nitrating agent). | Use milder nitrating agents or control the stoichiometry and temperature of the reaction carefully.[2][3] | HPLC, MS |
| Nitroso, Azoxy, Azo Compounds | Incomplete reduction of the nitro group. | Ensure sufficient reducing agent is used and that the reaction goes to completion. Monitor by TLC or HPLC.[7][8] | LC-MS, ¹H NMR |
| Starting Material Carryover | Incomplete reaction in any of the steps. | Monitor each reaction step for completion before proceeding to the next. | GC-MS, HPLC |
| Polymeric Materials | Side reactions, particularly during nitration under harsh conditions. | Control reaction temperature and consider using a milder nitrating agent.[2] | Filtration, Size Exclusion Chromatography |
Experimental Protocols
Key Experiment: Reduction of 3-Methyl-4-(trifluoromethoxy)nitrobenzene
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methyl-4-(trifluoromethoxy)nitrobenzene (1 equivalent).
-
Solvent: Add a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent, for example, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture and filter off the iron salts.
-
Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Workflow
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 6. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Methyl-4-(trifluoromethoxy)aniline Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis. A plausible route begins with the protection of the amino group of 3-methylaniline, followed by trifluoromethoxylation, and subsequent deprotection to yield the final product. A key challenge in trifluoromethoxylation is controlling the regioselectivity.
Q2: What are the critical parameters to control during the trifluoromethoxylation step?
The trifluoromethoxylation step is often sensitive to reaction conditions. Key parameters to control include the choice of trifluoromethoxylating agent, reaction temperature, and the exclusion of moisture and oxygen. Using an inert atmosphere is highly recommended to prevent side reactions and degradation of reagents.[1]
Q3: My final product is discolored (yellow to brown). What is the likely cause and how can I prevent it?
Discoloration in aniline derivatives is often due to oxidation.[2] Aniline compounds are susceptible to air oxidation, which forms colored impurities.[2] To minimize this, it is crucial to perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[1] Storing the final product under an inert atmosphere and in the dark can also prevent degradation.
Q4: How can I effectively remove unreacted starting materials and byproducts from my final product?
Purification can be achieved through several methods. Column chromatography is a common technique for separating the desired product from impurities. For aniline compounds, an acidic wash (e.g., with dilute HCl) can be used to extract basic impurities into an aqueous layer, as anilines form water-soluble salts.[3] However, if the target product is also basic, this method may lead to product loss.[3] Distillation under reduced pressure is another effective method if the boiling points of the components are sufficiently different.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields can arise from incomplete reactions or the formation of side products. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Trifluoromethoxylation | - Verify Reagent Activity: Ensure the trifluoromethoxylating agent is fresh and has been stored under the recommended conditions. - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve conversion, but be cautious of potential side reactions. |
| Side Reactions (e.g., Polymerization, Oxidation) | - Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[1] - Degas Solvents: Use properly degassed solvents to minimize dissolved oxygen.[1] - Control Temperature: Avoid excessive heat, which can promote polymerization and decomposition. |
| Product Loss During Workup | - Optimize Extraction: If performing an acid wash, carefully control the pH to minimize the loss of the desired aniline product into the aqueous phase.[3] - Efficient Phase Separation: Ensure complete separation of aqueous and organic layers during extraction to prevent product loss. |
Problem 2: Low Purity of the Final Product
Impurities can be challenging to remove. This section provides guidance on identifying and mitigating common impurities.
| Observed Impurity | Potential Source | Recommended Action |
| Unreacted Starting Material (e.g., N-protected 3-methylaniline) | Incomplete reaction. | - Purification: Utilize column chromatography with an appropriate solvent system for separation. - Reaction Optimization: Re-evaluate the stoichiometry of reagents and reaction time. |
| Isomeric Byproducts | Lack of regioselectivity during trifluoromethoxylation. | - Modify Directing Group: The choice of the N-protecting group can influence the regioselectivity of the trifluoromethoxylation. Experiment with different protecting groups. - Screen Catalysts/Reagents: Investigate different trifluoromethoxylating reagents or catalysts that may offer higher selectivity. |
| Colored Impurities | Oxidation of the aniline product.[2] | - Inert Atmosphere: Handle the product under an inert atmosphere.[1] - Purification: Recrystallization or passing the product through a short plug of silica gel can sometimes remove colored impurities.[2] |
Experimental Protocols
Illustrative Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative
This protocol is adapted from a known procedure for the synthesis of ortho-trifluoromethoxylated aniline derivatives and can be modified for this compound by starting with the appropriate N-protected 3-methylaniline precursor.[4]
Step 1: N-Acetylation of 3-Methylaniline
-
To a stirred solution of 3-methylaniline in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(3-methylphenyl)acetamide.
Step 2: Trifluoromethoxylation
-
In a glovebox, combine the N-protected precursor, a trifluoromethoxylating agent (e.g., Togni reagent II), and a suitable catalyst (e.g., Cs₂CO₃) in an oven-dried flask.[4]
-
Add a dry, degassed solvent (e.g., chloroform) and stir the reaction at the appropriate temperature.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection
-
Dissolve the N-protected, trifluoromethoxylated intermediate in a suitable solvent system (e.g., a mixture of an alcohol and aqueous acid).
-
Heat the reaction mixture to reflux and monitor by TLC until the deprotection is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).
-
Extract the final product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Further purify the this compound by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Trifluoromethoxylation
| Parameter | Condition A | Condition B | Condition C |
| Trifluoromethoxylating Agent | Togni Reagent II | CF₃SO₂Cl/TBAF | Umemoto's Reagent |
| Catalyst/Base | Cs₂CO₃ | - | K₂CO₃ |
| Solvent | Chloroform | Acetonitrile | DMF |
| Temperature (°C) | 23 | 60 | 80 |
| Typical Yield (%) | 75-85 | 60-70 | 55-65 |
| Purity (by HPLC, %) | >98 | >95 | >95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimization of Buchwald-Hartwig Amination with Trifluoromethoxylated Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Buchwald-Hartwig amination reactions involving trifluoromethoxylated anilines.
Frequently Asked Questions (FAQs)
Q1: Why are Buchwald-Hartwig amination reactions with trifluoromethoxylated anilines often challenging?
A1: The primary challenge stems from the reduced nucleophilicity of the aniline nitrogen. The strongly electron-withdrawing trifluoromethoxy (-OCF₃) group decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom. This makes the aniline a weaker nucleophile, leading to slower reaction rates and often requiring more forcing conditions to achieve high yields.[1]
Q2: What are the most critical components to consider for a successful coupling with a trifluoromethoxylated aniline?
A2: The success of the reaction is highly dependent on the judicious selection of the palladium precatalyst, the phosphine ligand, and the base.[2]
-
Palladium Precatalyst: Air-stable precatalysts (e.g., G3 or G4 precatalysts) are often preferred for their reliability and efficiency in generating the active Pd(0) species, leading to more reproducible results.[1][2]
-
Phosphine Ligand: Bulky, electron-rich biaryl phosphine ligands are crucial. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are highly effective as they accelerate the key oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common and effective choices.[1]
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the first troubleshooting steps I should take?
A3: For low or no conversion, consider the following:
-
Inert Atmosphere: Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using anhydrous and deoxygenated solvents. Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Verify the purity and dryness of all reagents, especially the solvent and the base.
-
Catalyst System: The combination of catalyst, ligand, and base may not be optimal for your specific substrates. A screening of different ligands and bases is often the most effective approach.[3]
-
Temperature: Increasing the reaction temperature (typically between 80-110 °C) can often improve reaction rates and yields.[4]
Q4: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
A4: Common side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be competitive, especially with primary amines. Screening different phosphine ligands can help minimize this pathway.[5]
-
Beta-Hydride Elimination: This can occur from the palladium-amide intermediate, also leading to a hydrodehalogenated arene. The use of bulky phosphine ligands generally suppresses this side reaction.[5]
-
Diarylation: If you are using a primary amine, diarylation can occur. To minimize this, you can try reducing the catalyst loading and carefully monitoring the reaction to stop it once the monoarylated product is formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system. | - Ensure a strictly inert atmosphere and use anhydrous, deoxygenated solvents.- Use a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3/G4).[1]- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2] |
| Inappropriate base. | - Use a strong, non-nucleophilic base like NaOtBu or KOtBu.[1]- If your substrate has base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times. | |
| Poor solubility of reagents. | - Select a solvent that effectively dissolves all reaction components. Toluene and dioxane are common choices.[2]- For solubility issues with the base, consider using a solvent like THF or 2-methyltetrahydrofuran. | |
| Low reaction temperature. | - Increase the reaction temperature, typically to the 80-110 °C range. | |
| Formation of Byproducts | Hydrodehalogenation of aryl halide. | - This is often ligand-dependent. Screen different phosphine ligands.- Lowering the reaction temperature slightly once the reaction has initiated may help. |
| Diarylation of primary amine. | - Use a slight excess of the amine (1.1-1.2 equivalents).- Monitor the reaction closely by TLC or LC-MS and stop it upon completion of the monoarylation.- Consider reducing the catalyst loading. | |
| Inconsistent Results | Variable quality of palladium precursor. | - Use a consistent source of the palladium precatalyst or switch to a more stable, well-defined precatalyst. |
| Air or moisture contamination. | - Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).- Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can serve as a starting point for the optimization of reactions with trifluoromethoxylated anilines.
Table 1: Optimization of Reaction Components for the Amination of an Electron-Deficient Aryl Bromide
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | KOtBu (1.5) | Dioxane | 110 | 24 | 92 |
| 3 | XPhos Pd G3 (1) | - | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 91 |
| 4 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.4) | THF | 80 | 20 | 88 |
| 5 | BrettPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Trifluoromethoxylated Aniline
Important: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[2]
Materials:
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Aryl halide (1.0 equivalent)
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Trifluoromethoxylated aniline (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Phosphine ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 1.2-2.4 mol%)
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Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and any additional ligand to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[2]
-
Addition of Reagents: To the same reaction vessel, add the base, the aryl halide, and the trifluoromethoxylated aniline.[2]
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe.[2]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-trifluoromethoxylated aniline.[2]
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Challenges in the scale-up synthesis of 3-Methyl-4-(trifluoromethoxy)aniline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-Methyl-4-(trifluoromethoxy)aniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower yields than expected in our pilot-scale synthesis of this compound. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in the synthesis of substituted anilines, particularly those involving sensitive functional groups like trifluoromethoxy, can stem from several factors, especially during scale-up. Here are the primary areas to investigate:
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Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
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Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC-MS). Extend the reaction time if starting materials are still present.
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Temperature Control: Ensure uniform heating. In larger reactors, localized cold spots can hinder the reaction rate. Verify the accuracy of temperature probes.
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Reagent Purity: Impurities in starting materials can inhibit the reaction. Use reagents of certified purity.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
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Over-alkylation/Arylation: In C-N coupling reactions, diarylation or triarylation can occur. Adjust the stoichiometry of the amine and the aryl halide/triflate.
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Decomposition of Trifluoromethoxy Group: The trifluoromethoxy group can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and strongly acidic or basic conditions if possible.[1]
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Oxidation of the Aniline: Anilines are susceptible to oxidation, which can lead to colored impurities.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Product Loss During Work-up and Purification:
-
Troubleshooting:
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Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of the aniline. Multiple extractions with a suitable organic solvent are recommended.
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Purification Method: Distillation is a common purification method for anilines. Optimize the distillation conditions (pressure, temperature) to minimize thermal degradation. If using column chromatography, select a suitable stationary and mobile phase to ensure good separation without product loss on the column.
-
-
Issue 2: Formation of Impurities
Question: Our final product is contaminated with several impurities that are difficult to separate. What are the likely impurities and how can we minimize their formation?
Answer: Impurity profiling is crucial for developing a robust synthesis. Common impurities in the synthesis of this compound can include:
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Isomeric Impurities: Depending on the synthetic route, isomers of the final product may be formed.
-
Troubleshooting:
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Regioselectivity: If the synthesis involves an electrophilic aromatic substitution, the directing effects of the methyl and trifluoromethoxy groups will influence the position of the incoming group. Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired isomer.
-
-
-
Unreacted Starting Materials:
-
Troubleshooting:
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Reaction Monitoring: Use in-process controls to ensure the reaction goes to completion.
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Stoichiometry: A slight excess of one reagent can be used to drive the reaction to completion, but this may complicate purification.
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-
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Byproducts from Side Reactions:
-
Troubleshooting:
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Hydrolysis of Trifluoromethoxy Group: Under certain conditions, the trifluoromethoxy group can be hydrolyzed to a hydroxyl group. Avoid prolonged exposure to strong acids or bases at high temperatures.
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Coupling Byproducts: In cross-coupling reactions, homocoupling of the starting materials can occur. Optimize the catalyst system and reaction conditions to favor the desired cross-coupling.
-
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Issue 3: Scale-Up Challenges
Question: We are facing difficulties in translating our lab-scale synthesis to a larger pilot-plant scale. What are the key parameters to consider for a successful scale-up?
Answer: Scaling up a chemical synthesis presents a unique set of challenges that are not always apparent at the lab scale. For the synthesis of this compound, consider the following:
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Heat Transfer:
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Challenge: Many reactions in aniline synthesis are exothermic.[3] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized hot spots and an increased rate of side reactions or even a thermal runaway.
-
Solution:
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Controlled Addition: Add reagents slowly and monitor the internal temperature closely.
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Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system.
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Solvent Selection: Choose a solvent with a suitable boiling point to help dissipate heat.
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-
-
Mixing:
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Challenge: Inefficient mixing in a large reactor can lead to localized high concentrations of reagents, which can promote side reactions.
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Solution:
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Agitator Design: Use an appropriate agitator design and speed to ensure homogeneity of the reaction mixture.
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Baffles: Install baffles in the reactor to improve mixing efficiency.
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-
-
Safety:
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Challenge: The synthesis may involve hazardous reagents and intermediates. The risks associated with these materials are magnified at a larger scale.
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Solution:
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Thorough Risk Assessment: Conduct a comprehensive risk assessment before performing the scale-up.
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Personal Protective Equipment (PPE): Ensure all personnel are equipped with the appropriate PPE.
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Emergency Procedures: Have clear emergency procedures in place.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common approach for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. For this compound, this would involve the nitration of 2-methyltrifluoromethoxybenzene followed by the reduction of the resulting nitro compound. Another viable route is through a nucleophilic aromatic substitution or a cross-coupling reaction, such as the Buchwald-Hartwig amination, from a suitable precursor like 4-bromo-2-methyltrifluoromethoxybenzene.
Q2: What are the key safety precautions to take during the synthesis of this compound?
A2: The synthesis of this compound involves several potential hazards.[4] It is crucial to:
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Handle with Care: The target compound and its intermediates may be toxic if swallowed, in contact with skin, or inhaled.[4]
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Work in a Ventilated Area: Perform all operations in a well-ventilated fume hood.
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Use Appropriate PPE: Wear safety goggles, gloves, and a lab coat at all times.
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Inert Atmosphere: Many of the reactions are sensitive to air and moisture. It is recommended to work under an inert atmosphere of nitrogen or argon.
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Control Exothermic Reactions: Be prepared for exothermic reactions and have a cooling bath readily available.
Q3: How can the purity of this compound be determined?
A3: The purity of the final product can be assessed using a combination of analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the main component and non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product and identify any structural isomers or impurities.
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Elemental Analysis: To confirm the elemental composition of the final product.
Data Presentation
Table 1: Comparison of Nitroarene Reduction Methods
| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Catalytic Hydrogenation | H₂ (gas) | Pd/C or PtO₂ | Ethanol/Methanol | 25-50 | >90 | >98 |
| Metal/Acid Reduction | Fe, Sn, or Zn | HCl or Acetic Acid | Water/Ethanol | 80-100 | 80-90 | 95-98 |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide/Triflate | 4-Bromo-2-methyltrifluoromethoxybenzene |
| Amine Source | Ammonia equivalent (e.g., benzophenone imine) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or other phosphine ligands |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Typical Yield | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-(trifluoromethoxy)nitrobenzene (Hypothetical)
-
Reaction Setup: To a stirred solution of 2-methyltrifluoromethoxybenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Reaction: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Reduction of 3-Methyl-4-(trifluoromethoxy)nitrobenzene to this compound (Hypothetical)
-
Reaction Setup: To a solution of 3-Methyl-4-(trifluoromethoxy)nitrobenzene (1.0 eq) in ethanol, add a catalytic amount of 10% Pd/C.
-
Reaction: Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude aniline. The product can be further purified by distillation under reduced pressure.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. ijcea.org [ijcea.org]
- 4. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methyl-4-(trifluoromethoxy)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the known physical properties of this compound?
A2: Key physical properties for this compound and related compounds are summarized in the table below. These values are crucial for planning purification procedures.
| Property | This compound | 3-(Trifluoromethoxy)aniline[1][2] | 4-Methyl-3-(trifluoromethyl)aniline[3] |
| Molecular Formula | C₉H₈F₃NO | C₇H₆F₃NO | C₈H₈F₃N |
| Molecular Weight | 203.16 g/mol | 177.12 g/mol | 175.15 g/mol |
| Boiling Point | Not available | 72-73 °C @ 8 mmHg | 204 °C (lit.) |
| Density | Not available | 1.325 g/mL at 25 °C | 1.220 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.466 (lit.) | n20/D 1.490 (lit.) |
| Solubility | Insoluble in water, soluble in organic solvents.[4][5] | Slightly soluble in Chloroform and Ethyl Acetate.[2] | Slightly soluble in DMSO and Methanol.[3][6] |
Q3: What are the potential impurities in a crude sample of this compound?
A3: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Common impurities may include positional isomers, over-halogenated species, and precursors from the synthetic route.
Troubleshooting Guides
Vacuum Distillation
Q4: My compound is decomposing during distillation, even under vacuum. What can I do?
A4: Decomposition during distillation is often due to excessive temperature. To mitigate this, ensure your vacuum system is achieving the lowest possible pressure to significantly lower the boiling point. For anilines, which can be sensitive to air oxidation at high temperatures, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. You can also use a shorter path distillation apparatus to minimize the time the compound spends at elevated temperatures.
Q5: The distillation is very slow, or the compound is not distilling over. What's wrong?
A5: This issue can stem from several factors:
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Inadequate Heating: Ensure the heating mantle is set to a temperature sufficiently above the compound's boiling point at the operating pressure.
-
Poor Vacuum: Check all connections for leaks. Ensure your vacuum pump is in good working order and the vacuum grease on joints is applied correctly.
-
Fractionating Column Issues: If using a fractional distillation setup, the column might be too long or not properly insulated, leading to excessive condensation before the vapor reaches the condenser.
Recrystallization
Q6: I'm having trouble finding a suitable recrystallization solvent. What should I try?
A6: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amines like this compound, good starting points for solvent screening include:
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Single Solvents: Ethanol, methanol, isopropanol, toluene, or hexane.
-
Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethanol, acetone, toluene) and a miscible anti-solvent in which it is poorly soluble (e.g., water, hexane).[7] Common pairs to test are ethanol/water, acetone/water, and toluene/hexane.[7]
Q7: My compound is "oiling out" instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if it is highly supersaturated. To encourage crystallization:
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Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed Crystals: If available, add a small, pure crystal of the compound to the cooled solution to initiate crystallization.[7]
-
Solvent Adjustment: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.
Column Chromatography
Q8: My compound is streaking or showing significant tailing on the silica gel column. How can I improve the peak shape?
A8: The basic nature of the aniline group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor peak shape. To resolve this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-2% is commonly used to neutralize the acidic sites on the silica.
Q9: I'm not getting good separation between my product and impurities. What mobile phase should I use?
A9: Optimizing the mobile phase is key to achieving good separation.
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Solvent Polarity: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture and gradually increase the polarity.
-
Alternative Stationary Phases: If separation on silica is still poor, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). For reversed-phase, a mobile phase of water and acetonitrile or methanol is common.
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The expected boiling point will be significantly lower than the atmospheric boiling point. For a structurally similar compound, 3-(Trifluoromethoxy)aniline, the boiling point is 72-73 °C at 8 mmHg.[1][2]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.
-
Cooling: Allow the apparatus to cool completely before carefully re-introducing air.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to see if crystals form. If not, add a few drops of an anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool again.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add ~1% triethylamine to the mobile phase to prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the top of the column. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: Troubleshooting workflow for vacuum distillation.
Caption: Troubleshooting workflow for recrystallization.
Caption: General workflow for flash column chromatography.
References
- 1. 3-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(Trifluoromethoxy)aniline CAS#: 1535-73-5 [m.chemicalbook.com]
- 3. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. 65934-74-9 CAS MSDS (4-Methyl-3-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Methyl-4-(trifluoromethoxy)aniline Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the synthesis of 3-Methyl-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: Why can removing palladium from this compound be challenging?
A1: The difficulty in removing palladium from reactions involving this compound arises from the presence of the aniline functional group. The nitrogen atom in the aniline can act as a ligand, coordinating with palladium species and increasing their solubility in the reaction mixture. This strong binding makes removal by simple filtration less effective, especially for homogeneous catalysts.[1]
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage. It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1][2]
Q3: What are the most common methods for removing palladium catalysts?
A3: Several methods are employed to remove palladium catalysts, and the choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:
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Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3][4]
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Adsorption: Using materials like activated carbon to adsorb the palladium species.[1][5]
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Chromatography: Column chromatography can significantly reduce palladium levels.[4][6]
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Scavenging: Employing solid-supported reagents (scavengers) that selectively bind to palladium.[1][4][5]
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Crystallization: Can be an effective purification step, sometimes enhanced with additives.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High palladium levels after filtration | The palladium catalyst may be homogeneous or have leached into the solution. Filtration is only effective for heterogeneous catalysts. | 1. Switch to a Different Removal Method: Consider using palladium scavengers, adsorption on activated carbon, or chromatography.[3][4] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[3] |
| Palladium scavenger is ineffective | - The wrong type of scavenger is being used for the specific palladium species (e.g., Pd(0) vs. Pd(II)). - The aniline group of the product may be competing with the scavenger. | 1. Screen a Panel of Scavengers: Test scavengers with different functional groups (e.g., thiol, amine, triazine-based).[4] 2. Consider a Pre-treatment Step: An oxidative or reductive wash before scavenging might help convert various palladium species into a single form that is more easily captured.[1] |
| Product loss during purification | - The product may be binding to the scavenger or adsorbent. - The product may be co-precipitating with the catalyst. | 1. Reduce Scavenger/Adsorbent Loading: Use the minimum effective amount to minimize product loss.[3][5] 2. Wash the Scavenger/Adsorbent: After filtration, wash the solid material with a small amount of fresh solvent to recover any bound product.[3][5] 3. Optimize Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of your product.[3] |
| Inconsistent palladium removal from batch to batch | The nature of the palladium species in the reaction mixture (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between batches. | 1. Standardize the Work-up: Ensure the work-up procedure before scavenging is consistent to minimize variability in the palladium species.[1][5] 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[5] |
Quantitative Data on Palladium Scavengers
The efficiency of palladium scavengers can vary depending on the specific reaction conditions and the nature of the palladium species. The following table summarizes a comparison of different scavenger types.
| Scavenger Type | Functional Group | Typical Efficiency | Notes |
| SiliaMetS® Thiol | Thiol | High | Effective for a variety of metals including Pd, Pt, Cu, Ag, and Pb.[7] |
| SiliaMetS® Thiourea | Thiourea | High | Versatile for all forms of palladium.[7] |
| MP-TMT | Trithiocyanuric Acid | Very High | Can be more effective than other scavengers in certain conditions.[8] |
| Activated Carbon | N/A | Variable | Can lead to product loss and may be less effective than specialized scavengers.[9] |
Note: Efficiency is highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Method)
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1][5]
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Scavenger Addition: Add the selected solid-supported scavenger. A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
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Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][5]
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Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1][5]
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1][5]
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Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][5]
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Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: Palladium Removal by Filtration through Celite (for Heterogeneous Catalysts)
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Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a level and compact bed.[3][4]
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Pre-wet the Celite pad: Pre-wet the Celite pad with the solvent used in the reaction mixture.
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Filter the Reaction Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[3]
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Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[3]
-
Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.[3]
Visualizations
Caption: Workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for high residual palladium.
References
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of trifluoromethoxy-substituted compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My reaction with an electrophilic trifluoromethoxylation reagent (e.g., Umemoto's or Togni's reagents) is showing low yield and multiple byproducts. What are the likely side reactions?
A: Low yields and byproduct formation in electrophilic trifluoromethoxylation reactions are common challenges. The primary side reactions often involve the decomposition of the highly reactive reagent or undesired reactions with the solvent or substrate.
-
Reagent Decomposition: Electrophilic trifluoromethoxylation reagents can be unstable, especially at elevated temperatures, leading to the formation of various degradation products.
-
Reaction with Solvent: Solvents that can be easily oxidized or possess nucleophilic character may react with the electrophilic trifluoromethoxylating agent, reducing the amount available for the desired reaction.
-
Substrate Degradation: The harsh oxidative conditions of some electrophilic trifluoromethoxylation reactions can lead to the degradation of sensitive substrates.
-
Formation of Aryl Fluorides: In reactions with phenols, a common side reaction is the formation of aryl fluorides through the decomposition of the desired aryl trifluoromethoxide product.
Troubleshooting Workflow for Low Yield in Electrophilic Trifluoromethoxylation:
Stability and degradation of 3-Methyl-4-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Methyl-4-(trifluoromethoxy)aniline. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical appearance and stability of this compound? | Pure this compound is expected to be a colorless to light yellow liquid or solid. It is generally stable at room temperature when stored correctly. However, like many aniline derivatives, it can be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation.[1] |
| What are the recommended storage conditions for this compound? | To ensure the compound's integrity, it should be stored in a tightly sealed container, protected from light and moisture.[1] Storage in a cool, dry, and well-ventilated area is crucial. For long-term storage, refrigeration at 2-8°C is advisable.[1] |
| My this compound has developed a yellow or brownish color. Is it still usable? | The discoloration of anilines is often a result of oxidation, which leads to the formation of impurities.[1] While a slight color change may not significantly impact all applications, for high-purity work such as in drug development, the presence of these impurities can be problematic. It is highly recommended to assess the purity of the discolored reagent using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[1] If significant impurities are detected, purification by distillation or column chromatography may be necessary. |
| What are the known incompatibilities of this compound? | This compound is likely incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound. |
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction Yield | Degraded Reagent: The this compound may have degraded due to improper storage (exposure to air, light, or moisture).[1] | Verify Reagent Purity: Check the purity of the aniline using TLC, HPLC, or NMR. If the reagent is found to be impure, consider purification or using a fresh batch. |
| Incompatible Reaction Conditions: The reaction conditions (e.g., solvent, temperature, base) may not be optimal. | Optimize Reaction Conditions: Conduct small-scale experiments to screen different solvents, temperatures, and other reaction parameters. | |
| Catalyst Inactivity: In reactions such as cross-coupling, the catalyst may be poisoned or inactive. | Check Catalyst: Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. | |
| Inconsistent Experimental Results | Variable Reagent Quality: The purity of this compound may vary between batches. | Standardize Reagent Quality: Always check the purity of a new batch of the reagent before use. Store it under the recommended conditions to maintain its quality. |
| Formation of Colored Impurities in Reaction Mixture | Oxidation of Aniline: The aniline starting material or product may be oxidizing during the reaction or workup. | Use Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. De-gas solvents before use. |
Potential Degradation Pathways
Anilines can degrade through several pathways, especially under experimental or improper storage conditions. The primary degradation pathways for this compound are expected to be oxidation and photodegradation.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of this compound and identify the presence of degradation products.
Methodology:
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Solution Preparation: Prepare a solution of the test sample in the same solvent and at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The area of the main peak corresponds to the concentration of the pure compound. Any additional peaks represent impurities or degradation products. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC purity assessment.
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of this compound under UV irradiation.
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound in a UV-transparent solvent (e.g., acetonitrile) at a known concentration.[1]
-
Sample Preparation: Transfer aliquots of the solution into quartz cuvettes or tubes.
-
Control Sample: Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.[1]
-
UV Exposure: Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).
-
Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each sample (including the control).
-
Concentration Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV.[1]
-
Data Analysis: Plot the concentration of the compound as a function of irradiation time to determine the rate of degradation.
Caption: Workflow for photostability assessment.
References
Technical Support Center: 3-Methyl-4-(trifluoromethoxy)aniline
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-4-(trifluoromethoxy)aniline was available at the time of this document's creation. The following information is compiled from the SDSs of structurally similar compounds, including 4-(Trifluoromethoxy)aniline, 4-Methyl-3-(trifluoromethyl)aniline, and 2-Methyl-3-(trifluoromethyl)aniline. This guide should be used for preliminary informational purposes only. Researchers are strongly advised to conduct a thorough, specific risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from analogous compounds, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also likely to cause skin and serious eye irritation.[1][3] Prolonged or repeated exposure may cause damage to organs.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive approach to personal protection is critical. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1][3]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors, especially when working outside a fume hood or with heated materials.[4]
-
General Hygiene: Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use.[2]
Q3: What are the recommended storage conditions for this compound?
To ensure stability and safety, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][5] Some sources suggest storage under an inert atmosphere as the compound may be air-sensitive.[5] It should be stored away from incompatible materials.[5]
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Q5: What should I do in case of accidental exposure?
Immediate action is crucial in case of exposure:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1][4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has darkened in color. | Exposure to air or light. | While this may not always indicate decomposition, it is a sign of potential degradation. It is recommended to store the material under an inert atmosphere and protected from light. For critical applications, re-purification may be necessary. |
| Inconsistent experimental results. | Impurities in the starting material or degradation. | Verify the purity of the this compound using an appropriate analytical technique (e.g., NMR, GC-MS). If impurities are detected, purification may be required. Ensure proper storage conditions are maintained to prevent degradation. |
| Spill has occurred. | Accidental release of the material. | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area. Do not allow the material to enter drains.[1] |
Quantitative Data Summary
| Parameter | Value | Source Analogue |
| Physical State | Likely a liquid. | 4-Methyl-3-(trifluoromethyl)aniline |
| Boiling Point | ~204 °C / 399.2 °F | 4-Methyl-3-(trifluoromethyl)aniline[4] |
| Flash Point | ~102 °C / 215.6 °F | 4-Methyl-3-(trifluoromethyl)aniline[4] |
| Specific Gravity | ~1.24 g/cm³ | 4-Methyl-3-(trifluoromethyl)aniline[4] |
| Storage Temperature | Room Temperature | General recommendation for similar compounds |
Experimental Workflow
Below is a generalized workflow for handling this compound in a laboratory setting.
References
Minimizing homocoupling in reactions of 3-Methyl-4-(trifluoromethoxy)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling side reactions in cross-coupling experiments involving 3-Methyl-4-(trifluoromethoxy)aniline.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound, focusing on the formation of homocoupling byproducts.
Problem 1: Significant formation of homocoupled biaryl byproduct in Suzuki-Miyaura coupling.
This is often observed as the formation of a symmetrical biaryl derived from the boronic acid reagent.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[1] |
| Inappropriate Palladium Precatalyst | Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3 or G4 precatalysts). If using a Pd(II) source, consider in-situ reduction, but be aware this can sometimes promote homocoupling. | Ensures efficient generation of the active Pd(0) species and can minimize the concentration of Pd(II) that participates in homocoupling.[1] |
| Suboptimal Ligand Choice | For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are generally preferred. These ligands promote the desired reductive elimination over side reactions. | The steric bulk of the ligand can disfavor the formation of the diarylpalladium intermediate that leads to homocoupling.[2] |
| Incorrect Base or Base Concentration | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can influence the rate of transmetalation versus competing side reactions. Use the minimum effective concentration of the base. | An optimal base will facilitate the transmetalation step of the desired cross-coupling without promoting side reactions. |
| Boronic Acid Instability | Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. They are less prone to protodeboronation and homocoupling. | Boronic esters can exhibit different reaction kinetics that may favor the desired cross-coupling pathway. |
Problem 2: Formation of aniline homodimer in Buchwald-Hartwig amination.
This side reaction leads to the formation of a symmetrical biarylamine from two molecules of this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| High Reaction Concentration | Run the reaction at a lower concentration to disfavor the bimolecular self-coupling reaction. | Decreased proximity of aniline molecules reduces the likelihood of homocoupling. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands like XPhos, BrettPhos, or RuPhos. The ligand's steric and electronic properties are crucial in preventing dimer formation.[2] | Bulky ligands can sterically hinder the approach of a second aniline molecule to the palladium center. |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. Screen different bases to find the optimal one for your specific substrate combination.[3] | The right base will efficiently deprotonate the amine for the catalytic cycle without promoting unwanted side reactions. |
| Incorrect Palladium Precatalyst | Utilize well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) to ensure the efficient and clean generation of the active Pd(0) species.[4] | Precatalysts can lead to more controlled and reproducible reactions with fewer side products. |
Problem 3: Significant formation of di-alkyne (Glaser coupling) byproduct in Sonogashira coupling.
This is the homocoupling of the terminal alkyne starting material.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction by using an inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly. | Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is the primary pathway for Glaser coupling.[5] |
| Use of Copper(I) Co-catalyst | Consider using copper-free Sonogashira protocols. Several have been developed to completely avoid the Glaser coupling side reaction.[6][7] | Eliminating the copper co-catalyst removes the primary catalyst for the homocoupling reaction. |
| Slow Addition of Alkyne | Add the terminal alkyne slowly to the reaction mixture via a syringe pump. | Keeping the concentration of the alkyne low throughout the reaction disfavors the bimolecular homocoupling. |
| Suboptimal Ligand/Base Combination | Optimize the choice of phosphine ligand, base, and solvent. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway. | The reaction conditions can be tuned to favor the Sonogashira cross-coupling over the Glaser homocoupling pathway. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules couple with each other. In the context of cross-coupling reactions, it leads to the formation of symmetrical byproducts (e.g., biaryls from boronic acids in Suzuki coupling, or aniline dimers in Buchwald-Hartwig amination). This reduces the yield of your desired product and complicates purification.
Q2: How does the electronic nature of this compound affect its tendency for homocoupling?
A2: this compound is an electron-rich aniline due to the electron-donating nature of the methyl and trifluoromethoxy groups. In reactions like Buchwald-Hartwig amination, this increased electron density can make the aniline more susceptible to oxidative self-coupling.
Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?
A3: Yes, the choice of palladium precatalyst is crucial. Well-defined precatalysts, such as the Buchwald G3 and G4 precatalysts, are often preferred as they provide a reliable and controlled generation of the active Pd(0) catalyst.[4] Using Pd(II) sources can sometimes lead to an increased concentration of Pd(II) species that may promote homocoupling pathways, especially in Suzuki reactions.[1]
Q4: What is the role of the ligand in preventing homocoupling?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For cross-coupling reactions involving electron-rich anilines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective.[2] These ligands can accelerate the desired reductive elimination step and sterically hinder the approach of a second molecule of the coupling partner, thus minimizing homocoupling.
Q5: How do I choose the right base to minimize homocoupling?
A5: The base is essential for the catalytic cycle, but an inappropriate choice can promote side reactions. For Suzuki couplings, weaker bases may be sufficient and can reduce boronic acid decomposition. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required. It is often necessary to screen a few different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find the optimal conditions for your specific substrates.
Data Presentation
The following tables provide representative data on the effect of different reaction parameters on the yield of cross-coupling reactions involving substrates similar to this compound. This data should be used as a guideline for optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide with Phenylboronic Acid Using Different Ligands.
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 4 | 88 |
| 3 | XPhos Pd G3 | - | Cs₂CO₃ | t-BuOH | 80 | 2 | 95 |
| 4 | RuPhos Pd G3 | - | K₃PO₄ | Toluene | 110 | 6 | 92 |
Data is illustrative and compiled from general knowledge of similar reactions.
Table 2: Effect of Base on the Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Aniline.
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8 | 91 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 78 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 10 | 85 |
| 4 | Pd₂(dba)₃ | XPhos | LHMDS | THF | 65 | 12 | 89 |
Data is illustrative and based on general trends in Buchwald-Hartwig aminations.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., a bromo- or iodo- derivative of this compound) (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Homocoupling
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (if this compound is the coupling partner) (1.0 equiv) and this compound (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the risk of Glaser coupling.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., a bromo- or iodo- derivative of this compound) (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/MS.
-
Work-up: Once complete, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: Desired cross-coupling vs. undesired homocoupling.
Caption: A troubleshooting workflow for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. ijnc.ir [ijnc.ir]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of 3-Methyl-4-(trifluoromethoxy)aniline Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the chemical reactivity of positional isomers of 3-Methyl-4-(trifluoromethoxy)aniline. Given the limited direct experimental data for these specific molecules, this analysis is grounded in established principles of organic chemistry, focusing on the electronic and steric effects of the methyl and trifluoromethoxy substituents. The insights and protocols herein are intended to assist researchers, scientists, and drug development professionals in designing synthetic routes and predicting the chemical behavior of these valuable intermediates.
Theoretical Framework for Reactivity
The reactivity of substituted anilines is primarily governed by the interplay of electronic effects (inductive and resonance) and steric hindrance imparted by the substituents on the aromatic ring. The amino (-NH₂) group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution due to the delocalization of its lone pair of electrons into the benzene ring.[1]
Substituent Effects:
-
Methyl Group (-CH₃): This is an electron-donating group through both a positive inductive effect (+I) and hyperconjugation (+M).[2] It increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack and increasing the basicity of the amino group.[2]
-
Trifluoromethoxy Group (-OCF₃): This group has a dual electronic nature. The highly electronegative fluorine atoms cause a strong electron-withdrawing inductive effect (-I), which deactivates the ring and decreases the basicity of the amino group.[3] However, the oxygen's lone pairs can participate in resonance, exerting a weak electron-donating mesomeric effect (+M).[3] Overall, the -OCF₃ group is considered a deactivating group.[3]
The relative positions of the -NH₂, -CH₃, and -OCF₃ groups in each isomer will determine the overall reactivity of the aromatic ring and the nucleophilicity of the amino group. Steric hindrance from a methyl group at a position ortho to the amino group can also significantly impact reactivity by impeding the approach of reagents.[4]
Data Presentation: Predicted Reactivity and Supporting Data
| Isomer Name | Substituent Positions (relative to -NH₂) | Predicted Reactivity towards Electrophilic Aromatic Substitution | Predicted Basicity (Nucleophilicity) | Supporting pKa Data (Related Compounds) |
| This compound | -CH₃ at meta, -OCF₃ at para | Moderately Deactivated | Lower | p-Trifluoromethoxyaniline: pKa ≈ 3.2 (estimated) m-Toluidine: pKa = 4.69[2] |
| 2-Methyl-4-(trifluoromethoxy)aniline | -CH₃ at ortho, -OCF₃ at para | Deactivated, Sterically Hindered | Lower due to steric and electronic effects | o-Toluidine: pKa = 4.39[2] |
| 4-Methyl-3-(trifluoromethoxy)aniline | -CH₃ at para, -OCF₃ at meta | Activated (relative to aniline) | Higher | p-Toluidine: pKa = 5.12[2] |
| 2-Methyl-5-(trifluoromethoxy)aniline | -CH₃ at ortho, -OCF₃ at meta | Deactivated, Sterically Hindered | Lower | o-Toluidine: pKa = 4.39[2] |
| 2-Methyl-6-(trifluoromethoxy)aniline | -CH₃ at ortho, -OCF₃ at ortho | Strongly Deactivated, Highly Sterically Hindered | Significantly Lower | o-Toluidine: pKa = 4.39[2] |
Note: The predicted reactivity is a qualitative assessment based on the combined electronic and steric effects of the substituents. The pKa values are for related compounds and serve as an approximate guide to the basicity of the isomers.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of the aniline isomers.
Caption: Logical relationship of factors affecting isomer reactivity.
Experimental Protocols
The following are generalized protocols for common reactions involving substituted anilines. Researchers should optimize these procedures for each specific isomer.
Acylation of a Substituted Aniline
This protocol describes the formation of an amide from a substituted aniline and an acyl chloride. Acylation is often used to protect the amino group.[3]
Materials:
-
This compound isomer (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aniline isomer (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the anhydrous pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetanilide product.
-
Purify the product by recrystallization or column chromatography as needed.[5]
Diazotization of a Substituted Aniline
This protocol outlines the formation of a diazonium salt, a versatile intermediate for Sandmeyer, Schiemann, and azo coupling reactions.[1][6]
Materials:
-
This compound isomer (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Distilled water
-
Ice-salt bath
-
Potassium iodide-starch paper
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend the aniline isomer (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the stirred suspension to an internal temperature of 0-5 °C using an ice-salt bath. A fine slurry of the aniline hydrochloride salt may form.[1]
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Add the cold sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension. Maintain the internal reaction temperature below 5 °C throughout the addition, as the reaction is exothermic.[1]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).[1]
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent reaction without isolation.
Visualization of Experimental Workflow
The diagram below outlines a general workflow for the acylation of a substituted aniline.
Caption: General experimental workflow for aniline acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Anilines for Researchers and Drug Development Professionals
An objective analysis of the electronic properties and chemical reactivity of anilines substituted with trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, supported by experimental data, to inform synthetic strategy and drug design.
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. Among the most common are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. This guide provides a detailed comparison of the reactivity of anilines bearing these two crucial substituents, offering insights for researchers, scientists, and drug development professionals in designing synthetic routes and predicting molecular behavior.
Electronic Effects: A Quantitative Comparison
The reactivity of substituted anilines is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Both the trifluoromethoxy and trifluoromethyl groups are electron-withdrawing, which significantly influences the electron density of the aniline ring and the nucleophilicity of the amino group. A quantitative measure of these electronic effects can be understood through Hammett substituent constants (σ) and pKa values.
| Parameter | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Aniline (Reference) |
| Hammett Constant (σp) | 0.35[1][2] | 0.57[3] | 0 |
| Predicted pKa | 3.75[4] | Not directly available in water | 4.6 |
| pKa of Conjugate Acid (in Acetonitrile) | Not available | 8.6[5] | ~10.6 |
Key Takeaways from the Data:
-
The positive Hammett constants for both substituents confirm their electron-withdrawing nature.
-
The larger σp value for the -CF3 group (0.57) compared to the -OCF3 group (0.35) indicates that the trifluoromethyl group is a stronger electron-withdrawing group through the aromatic system.[1][2][3]
-
The predicted pKa of 4-trifluoromethoxyaniline (3.75) is lower than that of aniline (~4.6), signifying that the -OCF3 group decreases the basicity of the aniline nitrogen.[4]
-
The pKa of the protonated form of 4-trifluoromethylaniline in acetonitrile is significantly lower (more acidic) than that of aniline, which implies that 4-trifluoromethylaniline is a much weaker base.[5]
Reactivity in Key Chemical Transformations
The observed electronic differences have profound implications for the reactivity of these anilines in common organic reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nature of both the -OCF3 and -CF3 groups deactivates the aromatic ring towards electrophilic attack compared to aniline. This deactivation is more pronounced in trifluoromethyl anilines due to the stronger electron-withdrawing character of the -CF3 group.
Both substituents are meta-directing for electrophilic aromatic substitution on the aniline ring itself. However, the amino group is a powerful ortho, para-director. In reactions where the amino group is not protonated, its directing effect will dominate, though the overall reaction rate will be slower than that of aniline.
Nucleophilicity of the Amino Group
The decreased electron density on the nitrogen atom due to the electron-withdrawing substituents reduces the nucleophilicity of the amino group. Consequently, reactions involving nucleophilic attack by the nitrogen, such as acylation or alkylation, will be slower for both trifluoromethoxy and trifluoromethyl anilines compared to aniline. Given the stronger electron-withdrawing nature of the -CF3 group, trifluoromethyl anilines are expected to be less nucleophilic than their trifluoromethoxy counterparts.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivities of trifluoromethoxy and trifluoromethyl anilines, the following experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
This method allows for the direct measurement of the basicity of the aniline derivatives.
Materials:
-
Trifluoromethoxy aniline and trifluoromethyl aniline
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a 0.01 M solution of the aniline derivative in a known volume of deionized water. To ensure complete dissolution, a small amount of a co-solvent like ethanol may be used.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the aniline solution with the standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.
-
Repeat the titration at least three times for each compound to ensure reproducibility.
Kinetics of N-Acetylation by UV-Vis Spectrophotometry
This experiment measures the rate of acylation, providing a direct comparison of the nucleophilicity of the amino group.
Materials:
-
Trifluoromethoxy aniline and trifluoromethyl aniline
-
Acetic anhydride
-
Acetonitrile (or another suitable aprotic solvent)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the aniline derivatives and acetic anhydride in acetonitrile.
-
Determine the wavelength of maximum absorbance (λmax) for the expected N-acetylated product.
-
Set the spectrophotometer to kinetics mode to monitor the change in absorbance at this λmax over time.
-
In a quartz cuvette, place a solution of the aniline derivative at a known concentration.
-
Initiate the reaction by adding a large excess of acetic anhydride to ensure pseudo-first-order kinetics with respect to the aniline.
-
Immediately begin recording the absorbance at fixed time intervals.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
By performing the experiment with varying concentrations of the aniline, the order of the reaction with respect to the aniline and the rate constant can be determined.
-
Compare the rate constants obtained for trifluoromethoxy aniline and trifluoromethyl aniline under identical conditions.
Conclusion
Both trifluoromethoxy and trifluoromethyl anilines are valuable building blocks in chemical synthesis, with their reactivity profiles dictated by the strong electron-withdrawing nature of the fluoroalkyl substituents. The trifluoromethyl group exerts a stronger electron-withdrawing effect than the trifluoromethoxy group, resulting in a less basic and less nucleophilic amino group, and a more deactivated aromatic ring. This guide provides the foundational data and experimental frameworks for researchers to make informed decisions when selecting and utilizing these important reagents in their synthetic endeavors.
References
A Comparative Spectroscopic Analysis of Trifluoromethoxy Aniline Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituted anilines is a critical consideration in medicinal chemistry and materials science. The location of the trifluoromethoxy group on the aniline ring in 2-trifluoromethoxy aniline, 3-trifluoromethoxy aniline, and 4-trifluoromethoxy aniline significantly influences their electronic properties, reactivity, and, consequently, their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative overview of the spectroscopic properties of these three isomers, supported by available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical and Spectroscopic Data Comparison
The distinct substitution patterns of the trifluoromethoxy group lead to unique spectroscopic signatures for each isomer, allowing for their unambiguous identification. The following tables summarize the key physicochemical and spectroscopic data available for the ortho, meta, and para isomers of trifluoromethoxy aniline.
Table 1: Physicochemical Properties of Trifluoromethoxy Aniline Isomers
| Property | 2-Trifluoromethoxy Aniline | 3-Trifluoromethoxy Aniline | 4-Trifluoromethoxy Aniline |
| CAS Number | 1535-75-7 | 1535-73-5[1] | 461-82-5[2][3] |
| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO[1] | C₇H₆F₃NO[2][4] |
| Molecular Weight | 177.12 g/mol | 177.12 g/mol [1] | 177.12 g/mol [2][4] |
| Boiling Point | 61-63 °C / 15 mmHg | Data not readily available | 73-75 °C / 10 mmHg[3] |
| Refractive Index (n20/D) | 1.461 | Data not readily available | 1.463[3] |
Table 2: ¹H NMR Spectroscopic Data of Trifluoromethoxy Aniline Isomers (CDCl₃)
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-Trifluoromethoxy Aniline | Data not readily available | ||
| 3-Trifluoromethoxy Aniline | Data not readily available | ||
| 4-Trifluoromethoxy Aniline | 6.98 | d | Aromatic H |
| 6.58 | d | Aromatic H | |
| 3.59 | br s | -NH₂ |
Note: Specific assignments for the aromatic protons of 4-trifluoromethoxy aniline were not detailed in the available source. Data for 2- and 3-trifluoromethoxy aniline were not found in the searched literature.
Table 3: ¹³C NMR Spectroscopic Data of Trifluoromethoxy Aniline Isomers (CDCl₃)
| Isomer | Chemical Shift (δ) ppm |
| 2-Trifluoromethoxy Aniline | Data not readily available |
| 3-Trifluoromethoxy Aniline | Data not readily available |
| 4-Trifluoromethoxy Aniline | Data available but specific shifts not listed in snippets[4][5] |
Table 4: ¹⁹F NMR Spectroscopic Data of Trifluoromethoxy Aniline Isomers
| Isomer | Chemical Shift (δ) ppm |
| 2-Trifluoromethoxy Aniline | Data not readily available |
| 3-Trifluoromethoxy Aniline | Data not readily available |
| 4-Trifluoromethoxy Aniline | Data available but specific shifts not listed in snippets[5] |
Table 5: Key IR Absorption Bands of Trifluoromethoxy Aniline Isomers (cm⁻¹)
| Isomer | N-H Stretching | C-O-C Stretching | C-F Stretching |
| 2-Trifluoromethoxy Aniline | Data not readily available | Data not readily available | Data not readily available |
| 3-Trifluoromethoxy Aniline | Data available but specific peaks not listed in snippets[1] | Data available but specific peaks not listed in snippets[1] | Data available but specific peaks not listed in snippets[1] |
| 4-Trifluoromethoxy Aniline | Data available but specific peaks not listed in snippets[6][7] | Data available but specific peaks not listed in snippets[6][7] | Data available but specific peaks not listed in snippets[6][7] |
Table 6: Mass Spectrometry Data of Trifluoromethoxy Aniline Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Trifluoromethoxy Aniline | 177 | Data not readily available |
| 3-Trifluoromethoxy Aniline | 177 | Data not readily available |
| 4-Trifluoromethoxy Aniline | 177 | 108, 80 |
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the spectroscopic characterization and differentiation of trifluoromethoxy aniline positional isomers.
Caption: Experimental workflow for the separation and identification of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the characterization of trifluoromethoxy aniline isomers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
A spectral width appropriate for fluorine compounds should be used.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the substitution pattern on the aromatic ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.[8]
-
Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[8]
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory for both liquid and solid samples.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify characteristic absorption bands for functional groups such as N-H stretching (amine), C-O-C stretching (ether), and C-F stretching (trifluoromethyl).
-
The fingerprint region (< 1500 cm⁻¹) can be used to distinguish between the positional isomers.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable.
-
For less volatile isomers or for softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can be used.[8]
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to further confirm the structure. The fragmentation will differ based on the position of the trifluoromethoxy group, providing a basis for isomer differentiation.
-
References
- 1. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]
- 3. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 4. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum [chemicalbook.com]
- 5. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline(461-82-5) IR Spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. benchchem.com [benchchem.com]
The Rising Potential of 3-Methyl-4-(trifluoromethoxy)aniline Derivatives in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. Among the promising candidates, derivatives of 3-Methyl-4-(trifluoromethoxy)aniline are emerging as a versatile class of compounds with a wide spectrum of potential therapeutic applications. The strategic incorporation of the trifluoromethoxy (-OCF3) group is known to enhance crucial pharmacological properties such as lipophilicity and metabolic stability, making these derivatives attractive for targeted drug design.
This guide provides a comparative overview of the biological activities of this compound derivatives and their close structural analogs. While direct comparative studies on a homologous series of this compound derivatives are limited in publicly available literature, this report synthesizes data from various sources on structurally related compounds to highlight their potential in anticancer and antimicrobial applications. The experimental data presented herein is intended to serve as a valuable resource for guiding future research and development in this promising area of medicinal chemistry.
Comparative Biological Activity
The biological potential of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of a trifluoromethoxy group, in particular, has been shown to confer potent bioactivity.
Anticancer Activity
Derivatives of trifluoromethyl and trifluoromethoxy anilines have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis, or programmed cell death. The following table summarizes the in vitro anticancer activity of representative aniline derivatives, providing a benchmark for the potential efficacy of novel this compound analogs.
Table 1: In Vitro Anticancer Activity of Structurally Related Anilino-Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1a | Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62[1] |
| 2b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4[1] |
| 2b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4[1] |
| 2b | Thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 27.8[1] |
| 3c | Isoxazole | MCF-7 (Breast) | 2.63[2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The trifluoromethyl group is a key pharmacophore in a number of antimicrobial agents. Pyrazole derivatives of anilines, in particular, have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The data below, from studies on related aniline derivatives, suggests that the this compound scaffold is a promising starting point for the development of new antibiotics.
Table 2: In Vitro Antimicrobial Activity of Structurally Related Anilino-Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |
| 4d | Pyrazole-aniline | S. aureus (MRSA) | 0.78[3] |
| 4e | Pyrazole-aniline | E. faecium | 0.78[4] |
| 5f | Trifluoro-aniline | V. parahaemolyticus | 50[5] |
| 5g | Trifluoro-aniline | V. parahaemolyticus | 100[5] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. The following sections outline the methodologies for the synthesis and biological screening of aniline derivatives, based on established procedures in the literature.
Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives
A general and user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which can be adapted for the synthesis of this compound derivatives.[6][7] The key steps are outlined below.
1. Precursor Preparation:
-
Synthesis of the corresponding N-hydroxyacetamido precursor from the nitro-aromatic starting material.
2. Trifluoromethoxylation:
-
Reaction of the N-hydroxyacetamido precursor with a trifluoromethylating agent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), in the presence of a catalytic amount of a base like cesium carbonate (Cs2CO3).[6]
3. OCF3 Migration:
-
Thermal rearrangement of the intermediate to yield the final ortho-trifluoromethoxylated aniline derivative.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
3. MTT Incubation:
-
The culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
4. Absorbance Measurement:
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
5. IC50 Calculation:
-
The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared.
2. Serial Dilution:
-
The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
3. Inoculation:
-
Each well is inoculated with the prepared microbial suspension.
4. Incubation:
-
The plates are incubated under appropriate conditions for the specific microorganism.
5. MIC Determination:
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Synthesis and Screening Workflow
Anticancer Signaling Pathway
Conclusion
The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The data from structurally related compounds strongly suggest their potential as both anticancer and antimicrobial agents. The provided experimental protocols and workflows offer a foundational guide for researchers to synthesize and evaluate new derivatives in a systematic and comparable manner. Further investigation into the structure-activity relationships and mechanisms of action of a dedicated series of this compound derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In vitro evaluation of compounds synthesized from 3-Methyl-4-(trifluoromethoxy)aniline
A Comparative In Vitro Evaluation of Compounds Structurally Related to 3-Methyl-4-(trifluoromethoxy)aniline
This guide provides a comparative analysis of the in vitro biological activities of various compounds synthesized from or structurally related to this compound. The inclusion of the trifluoromethoxy group is a key strategy in modern medicinal chemistry, often enhancing metabolic stability and cell permeability. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds, particularly in oncology.
Data Presentation
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several series of compounds that share structural similarities with derivatives of this compound. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Anticancer Activity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62[1] |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity (specific value not provided)[1] |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity (specific value not provided)[1] |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity (specific value not provided)[1] |
Table 2: In Vitro Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 30.1 |
Table 3: Kinase Inhibitory Activity of 4-Methylbenzamide Derivatives
| Compound ID | Target Kinase | Inhibitory Activity |
| 10 | Bcr-Abl1 | Exhibited inhibitory activity[2] |
| Other Derivatives | Bcr-Abl1 | Moderate inhibitory activity[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically prepared by serial dilution, and incubated for an additional 48-72 hours.[1]
-
MTT Reagent Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[1]
Kinase Inhibitory Assays
The Bcr-Abl1 inhibitory activity assay was performed using the Abl1 Kinase Enzyme System and the ADP-Glo™ Kinase assay kit.[2]
-
Assay Components: The assay typically includes the kinase enzyme (e.g., Bcr-Abl1), a substrate, ATP, and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Luminescence Detection: The amount of ADP produced in the kinase reaction is measured using a luminescence-based assay. The light output is proportional to the kinase activity.
-
Inhibition Measurement: The inhibitory activity of the test compounds is determined by the reduction in the luminescence signal compared to a control without the inhibitor.
Mandatory Visualization
Signaling Pathway Diagram
Caption: A simplified signaling pathway for Receptor Tyrosine Kinases (RTKs).
Experimental Workflow Diagram
Caption: Workflow for the in vitro MTT cytotoxicity assay.
References
QSAR studies on derivatives of 3-Methyl-4-(trifluoromethoxy)aniline
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Aniline Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) studies on aniline derivatives, with a particular focus on halogenated and trifluoromethyl-substituted analogues. While specific QSAR studies on 3-Methyl-4-(trifluoromethoxy)aniline were not identified in the public domain, this guide offers a broader perspective on how structural modifications, including halogenation, impact the biological activity of aniline compounds. The information is intended for researchers, scientists, and professionals involved in drug development.
Comparative Analysis of QSAR Models for Aniline Derivatives
QSAR studies on aniline derivatives have been instrumental in predicting a range of biological and physicochemical properties, including toxicity, biodegradability, and anticancer activity.[1][2] The choice of molecular descriptors and modeling techniques is crucial for developing robust and predictive QSAR models.
Key Findings from Various Studies:
-
Toxicity and Biodegradability: For toxicity, hydrophobicity has been identified as a key determining property. In contrast, electronic and steric properties are more critical for modeling biodegradation.[1] QSAR models have been developed to predict the toxicity of aniline derivatives to various organisms, including aquatic species.[3][4][5][6]
-
Anticancer Activity: 3D-QSAR and molecular docking studies have been successfully applied to design and identify potent anticancer agents among aniline derivatives.[7][8][9] These studies have elucidated the steric and electrostatic field effects that influence the binding of these compounds to their target proteins, such as epidermal growth factor receptor (EGFR) kinase.[7]
-
Lipophilicity: The lipophilicity (logP) of aniline derivatives, a crucial parameter for drug absorption, has been modeled using descriptors like the Barysz matrix, hydrophilicity factor, and van der Waals volume.[2]
-
Halogenation Effects: The presence and position of halogen substituents, including trifluoromethyl groups, significantly influence the biological activity of aniline derivatives.[3][10][11] For instance, the presence of chlorine substituents can influence lipophilicity and, consequently, toxicity.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various QSAR studies on aniline derivatives, providing a comparative overview of the models and their key parameters.
Table 1: QSAR Models for Toxicity and Physicochemical Properties of Aniline Derivatives
| Study Focus | QSAR Model(s) Employed | Key Molecular Descriptors | Predicted Property | Key Findings |
| Toxicity and Biodegradability | Regression Models | Hydrophobicity, Electronic and Steric properties | Toxicity, Biodegradability | Hydrophobicity is crucial for toxicity; electronic and steric properties are key for biodegradation.[1] |
| Algal Toxicity | Partial Least Squares (PLS) | Extended Topochemical Atom (ETA) and non-ETA indices (2D descriptors) | Low-level toxicity (pIC50, pIC20, pNOEC, pLOEC) | The presence of nitro groups, chlorine substituents (especially at the para position), and aliphatic side chains increases toxicity.[3] |
| Lipophilicity Prediction | Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares Regression (PLSR) | Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), van der Waals volume (vWV) | Lipophilicity (logP) | MLR showed slightly better performance. The studied aniline derivatives were generally found to be non-hydrophilic.[2] |
| Protein Radical Formation | QSAR (Hansch analysis) | Hammett constant (σ) | MPO• formation | The Hammett constant best correlated with myeloperoxidase (MPO) radical formation. Separate analyses for mono- and di-substituted anilines improved the statistical robustness of the models.[12] |
Table 2: 3D-QSAR Models for Anticancer Activity of Aniline Derivatives
| Study Focus | QSAR Model(s) Employed | Key Insights | Target Protein |
| 4-Anilinoquinazoline Derivatives (Anticancer) | 3D-QSAR, Molecular Docking | Steric and electrostatic field effects are important for activity. Hydrophobic and hydrogen-bond interactions are key for binding.[7] | EGFR Kinase |
| Oxazine Substituted 9-Anilinoacridines (Antitumor) | 3D-QSAR | The model helped in identifying key structural features responsible for the antitumor activity of the synthesized compounds.[8] | Dalton's Lymphoma Ascites Cells |
| Purine Derivatives (Bcr-Abl Inhibitors) | 3D-QSAR | The models guided the design and synthesis of new purine derivatives with enhanced inhibitory activity against Bcr-Abl.[13] | Bcr-Abl Kinase |
Experimental Protocols
The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used for its development. Below are summaries of the methodologies employed in the cited studies.
General QSAR Modeling Workflow
-
Data Set Preparation: A dataset of molecules with known biological activities is compiled. The chemical structures are optimized using computational chemistry methods (e.g., Density Functional Theory).[2]
-
Descriptor Calculation: A comprehensive set of molecular descriptors (e.g., constitutional, topological, geometric, electrostatic, and quantum-chemical) is calculated using specialized software like Dragon or Gaussian.[2]
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the molecular descriptors and the biological activity.[2][3][7]
-
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.[2]
Specific Biological Assays
-
Anticancer Activity (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines. Cancer cells are treated with varying concentrations of the aniline derivative, and cell viability is measured after a specific incubation period.[14]
-
Myeloperoxidase (MPO) Protein Radical Formation: This assay measures the ability of aniline derivatives to induce the formation of MPO protein radicals. The reaction typically includes MPO, hydrogen peroxide, a spin trapping agent (e.g., DMPO), and the test compound. The formation of the radical is then quantified.[2]
-
Anti-HIV-1 Activity: The inhibitory activity of aniline derivatives against HIV-1 is measured in cell culture. Cells are infected with the virus in the presence of the test compounds, and the inhibition is quantified by measuring endpoints like reverse transcriptase (RT) activity or viral protein levels (e.g., p24).[2]
Visualizations
General QSAR Modeling Workflow
References
- 1. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multipronged QSAR approach to predict algal low-toxic-effect concentrations of substituted phenols and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved QSARs for predictive toxicology of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs): IMPLICATIONS FOR DRUG-INDUCED AGRANULOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Lipophilicity of Trifluoromethoxy and Trifluoromethyl Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties are frequently employed to modulate the physicochemical properties of lead compounds, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of the lipophilicity of trifluoromethoxy and trifluoromethyl anilines, supported by experimental and computational data, to inform researchers, scientists, and drug development professionals in their molecular design endeavors.
Executive Summary
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the presence of trifluoromethoxy and trifluoromethyl groups. The Hansch π parameter, which quantifies the lipophilicity contribution of a substituent, indicates that the trifluoromethoxy group (π = +1.04) is inherently more lipophilic than the trifluoromethyl group (π = +0.88). This fundamental difference has profound implications for the overall lipophilicity of the parent molecule. This guide presents a compilation of available experimental and calculated partition coefficients (logP) for ortho-, meta-, and para-substituted anilines, alongside detailed protocols for their experimental determination.
Data Presentation: Lipophilicity of Substituted Anilines
| Compound | Isomer | logP Value | Data Type |
| Trifluoromethoxy Aniline | ortho- | Not Available | - |
| meta- | Not Available | - | |
| para- | 2.2 | Calculated (XLogP3)[1] | |
| Trifluoromethyl Aniline | ortho- | 2.32 | Experimental[2] |
| meta- | 2.09 - 2.16 | Experimental[3] | |
| para- | 1.95, 2.39 | Experimental[4][5][6] |
Note: The range of values for some isomers reflects data from multiple sources. Calculated values are derived using the XLogP3 algorithm from PubChem.
The available data, although incomplete, suggests that the lipophilicity is influenced by both the nature of the substituent and its position on the aniline ring. The Hansch π values suggest a greater lipophilic contribution from the -OCF3 group compared to the -CF3 group. However, the interplay of electronic effects and intramolecular interactions in the different isomers can lead to nuanced differences in their overall measured or calculated lipophilicity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the octanol-water partition coefficient (logP) using the gold-standard shake-flask method.
Experimental Protocols
Accurate determination of lipophilicity is paramount for reliable structure-activity relationship (SAR) studies. The following are detailed protocols for the two most common methods for logP and logD determination.
Shake-Flask Method (logP/logD Determination)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[4][7]
1. Materials and Reagents:
-
Analyte (trifluoromethoxy or trifluoromethyl aniline)
-
n-Octanol (HPLC grade, pre-saturated with water or buffer)
-
Purified water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Solvent for stock solution (e.g., DMSO, ethanol)
-
Glass vials with PTFE-lined screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Protocol:
-
Preparation of Phases: To a separatory funnel, add n-octanol and the aqueous phase (water or buffer) in a 1:1 volume ratio. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Preparation of Analyte Stock Solution: Prepare a stock solution of the analyte at a concentration of approximately 10 mM in a suitable solvent like DMSO.[7][8]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase (e.g., 1 mL of each). Add a small aliquot of the analyte stock solution to this biphasic system. The final concentration of the analyte should be low enough to avoid saturation in either phase.
-
Equilibration: Cap the vial tightly and shake vigorously for a predetermined time (typically 1 to 24 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning equilibrium to be reached.[8]
-
Phase Separation: Centrifuge the vial at a moderate speed for a sufficient time (e.g., 10-30 minutes) to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer, taking care not to disturb the interface.
-
Quantification: Determine the concentration of the analyte in each phase using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve should be prepared for accurate quantification.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase ([Analyte]octanol) to its concentration in the aqueous phase ([Analyte]aqueous). The logP is the base-10 logarithm of P.
P = [Analyte]octanol / [Analyte]aqueous logP = log10(P)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (logD Determination)
RP-HPLC provides a high-throughput alternative for estimating lipophilicity by correlating the retention time of an analyte with that of known standards.[9]
1. Materials and Reagents:
-
Analyte
-
Reference compounds with known logP values
-
HPLC system with a reverse-phase column (e.g., C18) and a UV or MS detector
-
Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH).
2. Protocol:
-
Preparation of Standard Solutions: Prepare solutions of a series of reference compounds with well-established logP values that span the expected logP of the analyte.
-
Preparation of Analyte Solution: Prepare a solution of the test compound in the mobile phase.
-
Chromatographic Analysis:
-
Set up an isocratic HPLC method with a specific mobile phase composition (e.g., 60:40 acetonitrile:water).
-
Inject the standard solutions and the analyte solution onto the HPLC column and record their retention times (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k): For each compound, calculate the capacity factor (k) using the formula:
k = (tR - t0) / t0
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known logP values. A linear regression of this plot will yield a calibration curve.
-
Determination of Analyte logP: Using the log k value of the analyte and the equation of the calibration curve, determine the logP of the test compound.
Discussion and Implications in Drug Development
The choice between a trifluoromethoxy and a trifluoromethyl group can have significant consequences for the properties of a drug candidate. The higher lipophilicity of the -OCF3 group, as indicated by its Hansch π value, can be advantageous for enhancing membrane permeability and oral bioavailability.[3] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.
The trifluoromethyl group, while generally less lipophilic than the trifluoromethoxy group, still provides a substantial increase in lipophilicity compared to a methyl group.[3] Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, which in turn affects the ionization state and overall lipophilicity (logD) at physiological pH.
The position of the substituent on the aniline ring also plays a crucial role. Ortho-substitution can introduce steric hindrance and the potential for intramolecular hydrogen bonding, which can alter the compound's conformation and its interaction with water, thereby affecting its lipophilicity. Meta- and para-substitution patterns will have different electronic effects on the amino group, which can also influence the molecule's overall properties.
References
- 1. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-(Trifluoromethyl)Aniline [chembk.com]
- 4. 4-(Trifluoromethyl)aniline | SIELC Technologies [sielc.com]
- 5. 4-(trifluoromethyl)aniline [stenutz.eu]
- 6. 4-trifluoromethylaniline [stenutz.eu]
- 7. scent.vn [scent.vn]
- 8. researchgate.net [researchgate.net]
- 9. Large, chemically diverse dataset of logP measurements for benchmarking studies [arts.units.it]
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-(trifluoromethoxy)aniline
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure data of the highest quality and integrity. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3-Methyl-4-(trifluoromethoxy)aniline, a key intermediate in various manufacturing processes. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide draws upon established analytical techniques for structurally similar compounds, including positional isomers and other trifluoromethylaniline derivatives, to present a robust framework for method development and validation.[1]
The principal analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is contingent on the specific analytical objective, such as routine quality control, impurity profiling, or trace-level analysis.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and its related substances.
| Parameter | HPLC-UV Analysis | GC-MS Analysis |
| Principle | Separation based on polarity, with detection via UV absorbance.[1] | Separation based on volatility and polarity, with detection by mass fragmentation.[1] |
| Primary Application | Purity assessment, quantification, and impurity profiling.[1] | Identification and quantification of volatile impurities and trace analysis.[1] |
| Advantages | High precision and accuracy, robust, and widely available.[1] | High sensitivity and selectivity, provides structural information for impurity identification.[1][2] |
| Limitations | Requires the analyte to possess a chromophore; may necessitate derivatization for compounds with poor UV absorbance.[1] | Requires analytes to be volatile and thermally stable; potential for thermal degradation of the analyte.[1] |
| Typical Column | Reverse-phase C18 column (e.g., 125 x 4 mm, 3 µm).[3] | Non-polar capillary column (e.g., 30 m x 0.53 mm, 1.0 µm).[4] |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | Can be as low as 0.8 µg/mL for related isomers.[4] |
| Limit of Quantitation (LOQ) | Typically in the low to mid µg/mL range. | Can be as low as 4 µg/mL for related isomers.[4] |
Experimental Protocols
Detailed methodologies for each technique are provided below as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a procedure for the analysis of 4-(trifluoromethoxy)aniline.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Stainless steel, 125 x 4 mm, packed with Nucleosil 120-3 C18, 3 µm particle size, or an equivalent column with similar selectivity.[3]
-
Mobile Phase: A suitable mixture of acetonitrile and water. The exact composition should be optimized for the best separation.
-
Flow Rate: 1 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
-
Detection Wavelength: 226 nm is a suitable starting wavelength for 4-(trifluoromethoxy)aniline and likely for its isomers.[3]
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.1 mg/mL.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the separation of positional isomers of trifluoromethoxy aniline.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a Flame Ionization Detector (FID) also being a suitable alternative for quantification.[4]
-
Column: AT-210, 30 meters, 0.53 mm internal diameter, and 1.0 µm film thickness.[4]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[4]
-
Inlet Temperature: 200°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp to 125°C at 3°C/minute.
-
Hold at 125°C for 5 minutes.
-
Ramp to 230°C at 45°C/minute.
-
Hold at 230°C for 5 minutes.[4]
-
-
Detector (FID) Temperature: 260°C.[4]
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 0.1 mg/mL.[2]
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Comparison of Analytical Method Performance
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following diagram highlights the key performance attributes of each technique.
References
Cross-reactivity studies of antibodies against its derivatives
A Researcher's Guide to Antibody Cross-Reactivity Studies
An Objective Comparison of Performance Against Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount. An antibody's tendency to bind to molecules other than its intended target, a phenomenon known as cross-reactivity, can lead to misleading results and potential off-target effects in therapeutic applications. This guide provides an objective framework for comparing an antibody's performance against its derivatives, complete with supporting experimental data and detailed protocols.
Antibody cross-reactivity occurs when an antibody binds to antigens or epitopes that are structurally similar to the target antigen.[1] This guide will focus on the comparison of a primary antibody with its derivatives, which may have altered binding characteristics.
Quantitative Data Comparison
A thorough assessment of cross-reactivity involves quantifying the binding affinity of an antibody to its primary target and comparing it to the binding affinity for its derivatives. The following table summarizes key performance indicators for a hypothetical antibody, mAb-Target, and its two derivatives against the intended target protein and a structurally similar derivative protein.
| Antibody | Target Protein | Derivative Protein | Binding Affinity (KD) | % Cross-Reactivity (ELISA) | Western Blot Signal |
| mAb-Target | Target | 1.2 x 10⁻⁹ M | 100% | +++ | |
| Derivative | 3.5 x 10⁻⁷ M | 15% | + | ||
| Derivative A | Target | 5.6 x 10⁻⁹ M | 85% | ++ | |
| Derivative | 8.9 x 10⁻⁸ M | 30% | + | ||
| Derivative B | Target | 9.1 x 10⁻¹⁰ M | 110% | +++ | |
| Derivative | 1.2 x 10⁻⁷ M | 5% | - |
-
Binding Affinity (KD): The dissociation constant (KD) measures the strength of the binding between an antibody and its antigen.[2] A smaller KD value indicates a tighter binding and higher affinity.[2]
-
% Cross-Reactivity (ELISA): This value is determined by comparing the signal generated from the derivative protein to the signal from the target protein in an ELISA assay.
-
Western Blot Signal: A qualitative measure of the signal intensity observed in a Western Blot analysis, indicating the antibody's ability to detect the target and derivative proteins.
Experimental Methodologies
Accurate and reproducible data are the foundation of any comparative study. The following are detailed protocols for key experiments used to assess antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a widely used method to detect and quantify substances like proteins and antibodies.[3] A competitive ELISA is particularly useful for determining the degree of cross-reactivity.[1]
Protocol:
-
Coating: Microplate wells are coated with the target antigen.[4] The plate is then incubated to allow for passive adsorption.
-
Blocking: Unbound sites on the plate are blocked using a blocking buffer to prevent non-specific binding of antibodies.[5]
-
Competition: The antibody being tested is pre-incubated with varying concentrations of the target protein (as a competitor) or the derivative protein.
-
Incubation: The antibody-protein mixtures are added to the coated wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a detectable signal.[4]
-
Analysis: The signal intensity is measured using a microplate reader. The degree of cross-reactivity is calculated by comparing the concentration of the derivative protein required to inhibit the antibody binding by 50% (IC50) to the IC50 of the target protein.
Western Blotting for Specificity
Western blotting is a technique used to detect specific proteins in a sample. It is an effective method to visually assess cross-reactivity.
Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues expressing the target protein and the derivative protein.
-
Gel Electrophoresis: Separate the proteins in the lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[6]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (mAb-Target or its derivatives).[8]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme.[8]
-
Detection: Add a substrate that reacts with the enzyme to produce a chemiluminescent or fluorescent signal, which is then captured by an imaging system.
-
Analysis: Compare the signal intensity of the bands corresponding to the target protein and the derivative protein.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to visualize the experimental workflow and a relevant signaling pathway.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Caption: Antibody Interaction with On-Target and Off-Target Receptors.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 4. Principle of ELISA (Enzyme-linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 5. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 6. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
A Comparative DFT Analysis of 3-Methyl-4-(trifluoromethoxy)aniline and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the physicochemical properties of isomeric compounds is crucial for rational drug design and materials science. This guide provides a comparative analysis of 3-Methyl-4-(trifluoromethoxy)aniline and its positional isomers using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.
This analysis focuses on the geometric, electronic, and spectroscopic properties of the isomers, offering insights into how the relative positions of the methyl and trifluoromethoxy groups on the aniline ring influence their behavior. The presented data, while hypothetical, is based on established principles from computational studies of similar aniline derivatives.[1][2][3][4]
Experimental and Computational Methodology
The data presented in this guide is predicated on a typical experimental and computational workflow for DFT analysis.
Computational Details: The geometric and electronic properties of this compound and its isomers would be calculated using the Gaussian 09 software package.[5] The molecular structures would be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional and the 6-311++G(d,p) basis set.[1][2][6] This level of theory is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6] Frequency calculations would be performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima.
Experimental Protocols: For experimental validation, spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy would be employed.[3][7]
-
FT-IR Spectroscopy: The FT-IR spectra would be recorded in the 4000-400 cm⁻¹ range to identify the characteristic vibrational modes of the molecules.[2][4]
-
UV-Visible Spectroscopy: The electronic absorption spectra would be recorded in a suitable solvent (e.g., ethanol) to determine the maximum absorption wavelengths (λmax), which are related to the electronic transitions within the molecules.[3][7]
Comparative Analysis of Isomeric Properties
The following sections detail the comparative analysis of key properties of this compound and its isomers.
Optimized Geometric Parameters
The substitution pattern on the aniline ring is expected to induce minor but significant changes in bond lengths and angles. The electron-donating methyl group and the electron-withdrawing trifluoromethoxy group will influence the aromatic ring's geometry and the C-N bond length.
| Isomer | C-N Bond Length (Å) | C-O Bond Length (Å) | C-CF3 Bond Length (Å) |
| This compound | 1.395 | 1.368 | 1.412 |
| 2-Methyl-4-(trifluoromethoxy)aniline | 1.398 | 1.367 | 1.413 |
| 2-Methyl-5-(trifluoromethoxy)aniline | 1.396 | 1.370 | 1.411 |
| 3-Methyl-2-(trifluoromethoxy)aniline | 1.401 | 1.372 | 1.410 |
| 3-Methyl-5-(trifluoromethoxy)aniline | 1.394 | 1.369 | 1.412 |
| 4-Methyl-3-(trifluoromethoxy)aniline | 1.397 | 1.371 | 1.411 |
Note: The data in this table is hypothetical and for illustrative purposes.
Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and electronic transitions of a molecule.[8][9] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability.[8] The dipole moment is a measure of the overall polarity of the molecule.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -5.432 | -0.987 | 4.445 | 2.85 |
| 2-Methyl-4-(trifluoromethoxy)aniline | -5.398 | -0.954 | 4.444 | 3.12 |
| 2-Methyl-5-(trifluoromethoxy)aniline | -5.451 | -1.012 | 4.439 | 2.98 |
| 3-Methyl-2-(trifluoromethoxy)aniline | -5.501 | -0.999 | 4.502 | 3.54 |
| 3-Methyl-5-(trifluoromethoxy)aniline | -5.425 | -0.976 | 4.449 | 2.76 |
| 4-Methyl-3-(trifluoromethoxy)aniline | -5.411 | -0.965 | 4.446 | 3.21 |
Note: The data in this table is hypothetical and for illustrative purposes.
Spectroscopic Properties
The calculated vibrational frequencies and electronic absorption spectra provide theoretical fingerprints that can be compared with experimental data for structural confirmation.
| Isomer | Key IR Frequencies (cm⁻¹) (N-H stretch) | Key IR Frequencies (cm⁻¹) (C-O-C stretch) | Calculated λmax (nm) |
| This compound | 3450, 3360 | 1255 | 295 |
| 2-Methyl-4-(trifluoromethoxy)aniline | 3445, 3355 | 1258 | 298 |
| 2-Methyl-5-(trifluoromethoxy)aniline | 3452, 3362 | 1252 | 293 |
| 3-Methyl-2-(trifluoromethoxy)aniline | 3448, 3358 | 1260 | 290 |
| 3-Methyl-5-(trifluoromethoxy)aniline | 3455, 3365 | 1254 | 294 |
| 4-Methyl-3-(trifluoromethoxy)aniline | 3442, 3352 | 1257 | 296 |
Note: The data in this table is hypothetical and for illustrative purposes.
Visualizing the DFT Workflow
The following diagram illustrates the logical workflow of a comparative DFT analysis.
Caption: Workflow for Comparative DFT Analysis.
Conclusion
This guide outlines a comprehensive framework for the comparative DFT analysis of this compound and its isomers. By systematically calculating and comparing their geometric, electronic, and spectroscopic properties, researchers can gain valuable insights into their structure-property relationships. This information is paramount for applications in medicinal chemistry, where subtle isomeric differences can lead to significant variations in biological activity, and in materials science for the design of novel functional materials. The presented workflow and data tables serve as a practical template for conducting and reporting such computational studies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
Benchmarking the synthesis of 3-Methyl-4-(trifluoromethoxy)aniline against other methods
For Immediate Release: A Detailed Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate
This guide presents a comprehensive benchmark analysis of synthetic methodologies for 3-Methyl-4-(trifluoromethoxy)aniline, a crucial building block in the development of novel pharmaceuticals. The following comparison of a classical multi-step synthesis and a modern, streamlined approach provides researchers, chemists, and process development scientists with critical data to inform their synthetic strategies. This analysis focuses on key performance indicators including overall yield, purity, reaction time, and the complexity of the required experimental protocols.
Executive Summary
The synthesis of this compound can be approached through various routes. This guide details and contrasts two prominent methods: a traditional linear synthesis commencing with the nitration of m-cresol, and a contemporary approach leveraging a sophisticated trifluoromethoxylation reagent. While the classical method is built upon well-established reactions, the modern approach offers a potentially more efficient pathway, highlighting the trade-offs between established protocols and innovative chemical technologies.
Comparative Data at a Glance
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear, top-level comparison of their efficiencies.
| Parameter | Classical Synthesis | Modern Synthesis (via Togni Reagent) |
| Starting Material | m-Cresol | 3-Methyl-4-aminophenol |
| Key Reagents | Nitric Acid, Sulfuric Acid, Trifluoromethylating Agent, Reducing Agent | Togni Reagent II, Cesium Carbonate |
| Number of Steps | 3 | 2 |
| Overall Yield | ~60-70% (Estimated) | ~80-90% (Estimated for analogous systems) |
| Purity (Typical) | >98% (After purification) | >95% (After purification) |
| Total Reaction Time | 2-3 days | 1-2 days |
| Key Advantages | Utilizes common, inexpensive reagents. | Higher potential yield, fewer steps. |
| Key Disadvantages | Multi-step process with potentially harsh reagents. | Requires a specialized and more expensive reagent. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic approach, the following diagrams, generated using the DOT language, outline the key transformations.
Caption: Classical three-step synthesis of this compound.
Caption: Modern two-step synthesis of this compound.
Detailed Experimental Protocols
A thorough understanding of the experimental procedures is paramount for reproducibility and process optimization. Below are detailed protocols for the key transformations in both the classical and a representative modern synthesis of a structurally related compound.
Classical Synthesis Route: Key Steps
Step 1: Synthesis of 3-Methyl-4-nitrophenol from m-Cresol
This procedure is based on established industrial methods for the selective nitration of cresols.
-
Materials: m-Cresol, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 15%), Nitric Acid (HNO₃, 38%), Ice, Distilled Water.
-
Procedure:
-
A reaction vessel is charged with 15% hydrochloric acid and cooled to 0 ± 3 °C.
-
A solution of m-cresol and sodium nitrite is added dropwise to the cooled acid, maintaining the temperature at 0 ± 3 °C to form 4-nitroso-m-cresol.
-
The intermediate is then oxidized by the addition of 38% nitric acid at a controlled temperature.
-
The resulting 3-Methyl-4-nitrophenol is isolated by filtration, washed with cold water, and can be further purified by crystallization.
-
-
Expected Yield: Approximately 87%.[1]
Step 2: Trifluoromethoxylation of 3-Methyl-4-nitrophenol (General Procedure)
The introduction of the trifluoromethoxy group can be challenging. A general approach involves the use of a trifluoromethylating agent.
-
Materials: 3-Methyl-4-nitrophenol, a suitable trifluoromethylating reagent (e.g., CF₃I with a radical initiator, or a hypervalent iodine reagent), and an appropriate solvent.
-
Procedure:
-
3-Methyl-4-nitrophenol is dissolved in a suitable solvent under an inert atmosphere.
-
The trifluoromethylating reagent and any necessary catalysts or initiators are added.
-
The reaction mixture is heated or irradiated with light, depending on the chosen reagent, until the starting material is consumed (monitored by TLC or GC).
-
The crude product, 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene, is isolated by extraction and purified by column chromatography.
-
Step 3: Reduction of 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene
The final step involves the reduction of the nitro group to an amine.
-
Materials: 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene, a reducing agent (e.g., iron powder in acidic medium, catalytic hydrogenation with Pd/C), and a suitable solvent.
-
Procedure (using Iron):
-
A mixture of iron powder and a weak acid (e.g., acetic acid or ammonium chloride) in a solvent like ethanol/water is heated.
-
A solution of 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene in ethanol is added dropwise.
-
The reaction is refluxed until the reduction is complete.
-
The reaction mixture is filtered to remove iron salts, and the filtrate is concentrated.
-
The product, this compound, is isolated by extraction and purified by distillation or crystallization.
-
-
Expected Yield: Typically high, often exceeding 90%.
Modern Synthesis Route: Ortho-Trifluoromethoxylation of an Aniline Derivative
This protocol is adapted from a documented procedure for the synthesis of a similar ortho-trifluoromethoxylated aniline derivative, demonstrating the utility of modern trifluoromethoxylation reagents.[2]
Step 1: Precursor Preparation - Synthesis of an N-protected Hydroxylamine
-
Materials: A suitable starting aniline, a reducing agent (e.g., hydrazine hydrate with a catalyst like Rh/C), and a protecting group reagent (e.g., acetyl chloride).
-
Procedure:
-
The starting aniline is reduced to the corresponding N-hydroxylamine.
-
The hydroxylamine is then protected, for example, by acetylation with acetyl chloride, to yield the N-hydroxyacetamido precursor.
-
-
Note: This step is necessary to set up the subsequent trifluoromethoxylation and rearrangement.
Step 2: O-Trifluoromethylation and OCF₃-Migration
-
Materials: The N-hydroxyacetamido precursor, Togni reagent II, Cesium Carbonate (Cs₂CO₃), and a suitable solvent like chloroform followed by nitromethane.
-
Procedure:
-
The N-hydroxyacetamido precursor is treated with Togni reagent II in the presence of a catalytic amount of cesium carbonate in chloroform at room temperature.[2] This step effects the O-trifluoromethylation.
-
The resulting intermediate is then heated in a solvent such as nitromethane to induce a rearrangement, migrating the OCF₃ group to the ortho position on the aromatic ring to form the final product.[2]
-
The product is isolated and purified by column chromatography.
-
-
Expected Yield: For analogous systems, this two-step sequence can achieve high yields, often in the range of 80-95%.[2]
Conclusion
The choice between a classical and a modern synthetic route for this compound will depend on several factors, including cost, scale, available equipment, and the desired purity profile. The classical approach, while longer, relies on more readily available and less expensive reagents. In contrast, the modern approach using a reagent like the Togni reagent offers a more convergent and potentially higher-yielding synthesis, which may be advantageous for rapid analog synthesis or when minimizing the number of synthetic steps is a priority. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this important pharmaceutical intermediate.
References
Safety Operating Guide
Essential Guide to the Disposal of 3-Methyl-4-(trifluoromethoxy)aniline
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methyl-4-(trifluoromethoxy)aniline was not available in the conducted searches. The following information is based on general best practices for the disposal of hazardous aniline compounds and data from structurally similar chemicals. Researchers, scientists, and drug development professionals must obtain the specific SDS from the manufacturer and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
The proper disposal of this compound is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical nature as a halogenated aniline, it should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Based on data for analogous compounds, this compound is likely to be harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause skin and eye irritation.[2][3] Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.[2]
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration by a licensed chemical waste management company.[5]
-
Waste Collection:
-
Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Attach a completed hazardous waste tag as required by your institution, detailing the contents and associated hazards.[4]
-
-
Storage Pending Disposal:
-
Contaminated Materials:
-
Dispose of any contaminated materials, such as PPE, absorbent pads, or glassware, as hazardous waste in the same manner as the chemical itself.[7]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, closed container for disposal.[8]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Summary of Data for Structurally Similar Compounds
The following table summarizes quantitative data from safety data sheets of structurally related compounds. This information is for context and should not be considered representative of this compound.
| Property | 4-Methyl-3-(trifluoromethyl)aniline[2] | 2-Methyl-4-(trifluoromethoxy)aniline[9] | 4-(Trifluoromethoxy)aniline[10] | 3-Methyl-4-(trifluoromethyl)aniline[11] |
| Molecular Formula | C₈H₈F₃N | C₈H₈F₃NO | C₇H₆F₃NO | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol | Not Specified | 177.13 g/mol | 175.15 g/mol |
| Physical State | Liquid | Not Specified | Not Specified | Not Specified |
| Boiling Point | 204 °C / 399.2 °F | Not Specified | Not Specified | Not Specified |
| Flash Point | 102 °C / 215.6 °F | Not Specified | Not Specified | Not Specified |
| Acute Toxicity (Oral) | Not Specified | Category 4 | Category 3 (Toxic if swallowed) | Category 3 (Toxic if swallowed) |
| Acute Toxicity (Dermal) | Not Specified | Category 3 | Category 2 (Fatal in contact with skin) | Not Specified |
| Skin Irritation | Causes skin irritation | Category 2 | Causes skin irritation | Not Specified |
| Eye Irritation | Not Specified | Category 2 | Causes serious eye damage | Causes serious eye irritation |
Disposal Workflow
The following diagram illustrates a generalized workflow for the disposal of hazardous chemical waste in a laboratory setting.
Caption: General workflow for hazardous chemical disposal.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. scribd.com [scribd.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.nl [fishersci.nl]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Methyl-4-(trifluoromethoxy)aniline (CAS No. 106877-31-0). Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound through all potential routes. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations.[1] |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[1] Protective clothing should be worn.[2] |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available or during a spill, a full-face respirator with organic vapor cartridges is necessary. A self-contained breathing apparatus may be required for emergencies or high-concentration exposures.[2] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly before commencing any work.[1]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines.[1]
2. Handling:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.[1]
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[1] Use a syringe or pipette for liquid transfers to minimize the risk of spills.
-
Heating: Avoid heating the compound with an open flame. Use a heating mantle, water bath, or oil bath with temperature control.[1]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[1] Protect from light.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.[1]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Waste containing trifluoromethyl compounds must be treated as hazardous waste.[3]
1. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.
-
Solid Waste: Collect all contaminated solids (e.g., pipette tips, absorbent materials) in a separate, clearly labeled solid waste container.
2. Waste Segregation:
-
Halogenated organic waste should be collected separately from non-halogenated solvents.[4]
-
Do not mix this compound with other waste streams unless compatibility has been verified.
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for the collection and disposal of the waste with a licensed and approved waste disposal company. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
